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Foundational

An In-Depth Technical Guide to the Chemical Structure and Molecular Weight Analysis of C18H20ClNO5S

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Foreword: From Molecular Formula to Structural Certainty In the landscape of modern drug discovery an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: From Molecular Formula to Structural Certainty

In the landscape of modern drug discovery and development, the precise characterization of a new chemical entity (NCE) is the bedrock upon which all subsequent research is built. An unambiguous determination of a compound's chemical structure and molecular weight is not merely a formality; it is a critical step that ensures reproducibility, informs on potential metabolic fate, and is a non-negotiable requirement for regulatory submission. This guide provides a comprehensive, in-depth analysis of the chemical structure and molecular weight determination for the compound with the molecular formula C18H20ClNO5S, identified as [3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate.

This document is structured to provide not just a set of protocols, but a strategic workflow. It is designed to empower researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to approach the characterization of novel small molecules with confidence and scientific rigor. We will delve into the "why" behind the "how," explaining the causal relationships in experimental choices and ensuring that each step is part of a self-validating analytical system.

The Compound of Interest: [3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate

The subject of this guide is a complex organic molecule with the molecular formula C18H20ClNO5S. Its systematic name is [3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate. A thorough understanding of its structure is paramount for elucidating its potential pharmacological activity.

Structural Overview

The chemical structure of [3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate is presented below:

Chemical structure of [3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate

Figure 1: 2D structure of [3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate.

The molecule possesses several key functional groups that are critical to its chemical properties and potential biological interactions:

  • Aromatic Rings: Two phenyl rings, one substituted with a chlorine atom and the other with a methanesulfonate group.

  • Amide: A tertiary amide linkage.

  • Ether: A methoxyethyl group.

  • Sulfonate Ester: A methanesulfonate (mesylate) group.

Molecular Formula and Weight

A precise determination of the molecular weight is the first step in structural confirmation. The molecular formula and corresponding weights are summarized in the table below.

ParameterValueSource
Molecular Formula C18H20ClNO5S-
Average Molecular Weight 397.87 g/mol Calculated
Monoisotopic Mass 397.07507 DaPubChem

Table 1: Molecular weight and formula of the target compound.

The distinction between average molecular weight and monoisotopic mass is crucial. Average molecular weight is calculated using the weighted average of the natural abundances of all isotopes of each element. In contrast, monoisotopic mass is calculated using the mass of the most abundant isotope of each element. High-resolution mass spectrometry measures the monoisotopic mass, providing a highly accurate tool for confirming the elemental composition.[1][2]

The Analytical Workflow: A Multi-Technique Approach

The structural elucidation of a novel compound is never reliant on a single analytical technique. Instead, a synergistic approach combining mass spectrometry (MS) for molecular weight and fragmentation information with nuclear magnetic resonance (NMR) spectroscopy for detailed connectivity and spatial arrangement is the gold standard in the pharmaceutical industry.[3][4]

Analytical_Workflow Start New Chemical Entity (NCE) C18H20ClNO5S HRMS High-Resolution Mass Spectrometry (HRMS) - Accurate Mass Measurement - Molecular Formula Confirmation Start->HRMS Tandem_MS Tandem Mass Spectrometry (MS/MS) - Fragmentation Pattern Analysis - Substructural Information HRMS->Tandem_MS NMR_1D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) - Proton/Carbon Environments - Functional Group Identification Tandem_MS->NMR_1D NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Connectivity Mapping - Final Structure Assembly NMR_1D->NMR_2D Final_Structure Confirmed Structure and Molecular Weight NMR_2D->Final_Structure

Diagram 1: A typical analytical workflow for the structural elucidation of a new chemical entity.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool in drug discovery, providing highly sensitive and accurate mass measurements.[5][6][7] For a novel compound like [3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate, both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are employed.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

The primary goal of HRMS is to determine the accurate mass of the molecular ion, which allows for the unambiguous confirmation of the elemental composition.

Experimental Protocol: HRMS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation and Parameters:

    • Instrument: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive and negative ion modes.

    • Mass Range: m/z 100-1000.

    • Resolution: > 60,000 FWHM.

    • Data Analysis: The acquired accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) is compared to the theoretical mass calculated for the proposed molecular formula (C18H20ClNO5S). A mass accuracy of < 5 ppm is required for confident assignment.

IonTheoretical m/zObserved m/z (Hypothetical)Mass Error (ppm)
[M+H]⁺ 398.0823398.0820-0.75
[M+Na]⁺ 420.0643420.0640-0.71

Table 2: Hypothetical HRMS data for C18H20ClNO5S.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem MS provides information about the compound's structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern serves as a "fingerprint" and helps to piece together the different structural components.

Experimental Protocol: Tandem MS (MS/MS) Analysis

  • Instrumentation: A triple quadrupole, ion trap, or Q-TOF mass spectrometer.

  • Precursor Ion Selection: The molecular ion ([M+H]⁺ or [M-H]⁻) is selected in the first mass analyzer.

  • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell using an inert gas (e.g., argon or nitrogen).

  • Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer.

  • Data Interpretation: The masses of the fragment ions are used to deduce the structures of the corresponding neutral losses and charged fragments, providing evidence for the presence of key functional groups and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

While MS provides the molecular formula and substructural information, NMR spectroscopy is essential for determining the precise arrangement of atoms and the overall 3D structure of the molecule.[8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D NMR Experiments:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting different fragments of the molecule.

¹H Chemical Shift (ppm) (Predicted)MultiplicityIntegrationAssignment
7.8-7.4m4HAromatic protons (chlorobenzoyl)
7.3-7.1m4HAromatic protons (phenyl)
4.6s2H-CH₂- (benzyl)
3.7t2H-N-CH₂-
3.5t2H-O-CH₂-
3.3s3H-O-CH₃
2.9s3H-S-CH₃

Table 3: Predicted ¹H NMR data for C18H20ClNO5S.

¹³C Chemical Shift (ppm) (Predicted)Assignment
169C=O (amide)
140-125Aromatic carbons
70-O-CH₂-
59-O-CH₃
50-N-CH₂- (benzyl)
48-N-CH₂-
37-S-CH₃

Table 4: Predicted ¹³C NMR data for C18H20ClNO5S.

NMR_Connectivity cluster_A Chlorobenzoyl Group cluster_B Methoxyethylamino Group cluster_C Phenyl Methanesulfonate Group A1 H (ortho) A2 H (meta) A1->A2 COSY A3 C=O A2->A3 HMBC (3-bond) B1 N-CH2 A3->B1 HMBC (2-bond) B2 O-CH2 B1->B2 COSY B3 O-CH3 B2->B3 HMBC (3-bond) C1 Benzyl-CH2 C1->B1 HMBC (2-bond) C2 Aromatic H C1->C2 HMBC (3-bond) C3 S-CH3 C2->C3 HMBC (long-range)

Diagram 2: Simplified representation of key HMBC correlations for structural assembly.

Conclusion: A Self-Validating System for Structural Integrity

The comprehensive analysis of [3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate, with the molecular formula C18H20ClNO5S, exemplifies a rigorous and self-validating approach to the characterization of a new chemical entity. By integrating high-resolution mass spectrometry for accurate mass and molecular formula confirmation with a suite of 1D and 2D NMR experiments for unambiguous structural elucidation, we can achieve a high degree of confidence in the assigned structure. This multi-faceted analytical strategy is not merely an academic exercise but a critical component of the drug development pipeline, ensuring the safety, efficacy, and quality of novel therapeutics. The methodologies outlined in this guide provide a robust framework for researchers and scientists to navigate the complexities of small molecule characterization.

References

  • Chemistry Steps. (2025, September 27). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • The Analytical Scientist. (2019, May 29). MS and NMR - the Perfect Couple? Retrieved from [Link]

  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

  • MCAT Crash Course. (2024, July 7). NMR and Mass Spectroscopy. YouTube. Retrieved from [Link]

  • Catalent. (2020, November 20). NMR and Mass Spectrometry in Pharmaceutical Development. Retrieved from [Link]

  • Taylor & Francis. Structure elucidation – Knowledge and References. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra - Organic Chemistry. Retrieved from [Link]

  • ResearchGate. General Structural Elucidation Workflow. Retrieved from [Link]

  • OpenOChem Learn. Interpreting NMR. Retrieved from [Link]

  • Drug Target Review. (2021, February 18). Mass spectrometry applications for drug discovery and development. Retrieved from [Link]

  • News-Medical. (2023, October 11). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

  • Oregon State University. (2022, March 9). Interpreting Mass Spectra. Retrieved from [Link]

  • Bruker. Structure Analysis. Retrieved from [Link]

Sources

Exploratory

Whitepaper: In Vitro Mechanism of Action for C18H20ClNO5S Derivatives in Human Dermal Fibroblasts

Executive Summary The compound C18H20ClNO5S (Systematic Name: 4-chloro-N-(2-methoxyethyl)-N-(3-((methylsulfonyl)oxy)benzyl)benzamide, commonly referred to as Mesyloxybenzyl methoxyethyl chlorobenzamide) is a highly speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound C18H20ClNO5S (Systematic Name: 4-chloro-N-(2-methoxyethyl)-N-(3-((methylsulfonyl)oxy)benzyl)benzamide, commonly referred to as Mesyloxybenzyl methoxyethyl chlorobenzamide) is a highly specialized N-substituted sulfonyloxybenzylamine derivative[1]. Originally synthesized for advanced dermatological and cosmetic applications, this molecule exhibits potent modulatory activity against biochemical pathways implicated in cellular senescence and extracellular matrix (ECM) degradation. This technical guide elucidates the core in vitro mechanism of action of C18H20ClNO5S, focusing on its dual-axis efficacy: the epigenetic de-repression of structural proteins via MicroRNA-29 (miR-29) inhibition, and the structural scaffolding enhancement via Microfibril-Associated Glycoprotein 1 (MAGP-1) upregulation.

Chemical Rationale & Target Identification

In the field of dermal pharmacology, directly stimulating collagen promoters often triggers negative feedback loops, leading to transient efficacy or paradoxical fibrosis. The structural design of C18H20ClNO5S bypasses direct promoter agonism. Instead, the sulfonyloxybenzylamine moiety acts as an intracellular signaling modulator within human dermal fibroblasts (HDFs)[1]. By targeting upstream epigenetic regulators rather than downstream effectors, C18H20ClNO5S induces a sustained, physiological restoration of the ECM without triggering fibrotic feedback mechanisms.

Core Mechanism of Action: The De-repression & Scaffolding Axis

Epigenetic De-repression via MicroRNA-29 (miR-29)

MicroRNAs are short, non-coding RNAs that bind to the 3'-untranslated regions (UTRs) of target mRNAs, leading to their degradation or translational repression. In chronologically aged or UV-irradiated fibroblasts, the expression of the miR-29 family (specifically miR-29a and miR-29b) is pathologically elevated. Because miR-29 acts as an endogenous repressor of COL1A1, COL3A1, and ELN (elastin) genes, its overexpression halts ECM synthesis[2].

In vitro assays demonstrate that C18H20ClNO5S acts as a potent downregulator of miR-29a/b. By suppressing this microRNA, the compound effectively "releases the brake" on ECM production. This de-repression allows the fibroblast's natural transcriptional machinery to resume high-volume synthesis of Procollagen I/III and Tropoelastin[2].

Elastic Fiber Assembly via MAGP-1 Upregulation

Synthesizing tropoelastin is insufficient for functional skin elasticity; the protein must be properly cross-linked and tethered to fibrillin microfibrils. Microfibril-associated glycoprotein 1 (MAGP-1) is the critical bridging molecule in this assembly process[3]. C18H20ClNO5S actively upregulates the expression of MAGP-1 (and associated focal adhesion proteins like Paxillin). This scaffolding enhancement ensures that the newly synthesized elastin is structurally integrated into the ECM network, translating cellular protein production into measurable biomechanical improvements.

MOA Drug C18H20ClNO5S Fibroblast Human Dermal Fibroblast (HDF) Drug->Fibroblast miR29 Downregulation of miR-29a/b Fibroblast->miR29 MAGP1 Upregulation of MAGP-1 Fibroblast->MAGP1 Collagen Procollagen I & III Synthesis miR29->Collagen De-repression Elastin Tropoelastin Assembly miR29->Elastin De-repression MAGP1->Elastin Scaffolding ECM Extracellular Matrix Rejuvenation Collagen->ECM Elastin->ECM

Intracellular signaling cascade of C18H20ClNO5S in dermal fibroblasts.

In Vitro Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the evaluation of C18H20ClNO5S must utilize a self-validating system. The following protocol integrates strict vehicle controls to rule out solvent cytotoxicity and utilizes dual-normalization (mRNA and miRNA) to ensure data integrity.

Step 1: Primary HDF Culture & Dosing
  • Cell Seeding: Seed primary Human Dermal Fibroblasts (HDFs) into 6-well plates at a density of 1×105 cells/well using Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Starvation: Upon reaching 80% confluence, wash cells with PBS and starve in serum-free DMEM for 24 hours to synchronize the cell cycle and establish a baseline ECM expression.

  • Compound Preparation: Dissolve C18H20ClNO5S in Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.

  • Treatment: Dose the HDFs with test media containing 0.001% to 0.01% C18H20ClNO5S. Critical Control: The final DMSO concentration in all wells (including the vehicle control) must not exceed 0.1% to prevent solvent-induced cellular stress.

Step 2: Transcriptomic Analysis (RT-qPCR)
  • Incubation & Lysis: Incubate treated cells for 24 hours. Lyse cells using TRIzol reagent to isolate total RNA, ensuring the retention of the small RNA fraction.

  • Reverse Transcription: Synthesize cDNA using a highly specific stem-loop primer for miR-29a/b and random hexamers for COL1A1 and MAGP-1 mRNA.

  • qPCR Execution: Perform quantitative PCR. Self-Validation: Normalize miR-29 expression against the U6 snRNA endogenous control. Normalize COL1A1 and MAGP-1 against GAPDH. Calculate relative fold changes using the 2−ΔΔCt method.

Step 3: Proteomic Quantification (ELISA)
  • Incubation & Harvesting: For protein analysis, extend the incubation of treated HDFs to 72 hours to allow for sufficient translation and extracellular secretion.

  • Supernatant Collection: Collect the conditioned media and centrifuge at 10,000 x g for 5 minutes to remove cellular debris.

  • Quantification: Utilize a Procollagen Type I C-Peptide (PIP) ELISA kit to quantify newly synthesized collagen. Read absorbance at 450 nm and normalize protein concentrations against total cellular protein (using a BCA assay) to account for any variations in cell proliferation.

Workflow Step1 1. HDF Culture (1x10^5 cells) Step2 2. Dosing (C18H20ClNO5S) Step1->Step2 Step3 3. Incubation (24h-72h) Step2->Step3 Step4 4. Multiplex Assay (RT-qPCR / ELISA) Step3->Step4 Step5 5. Normalization (GAPDH / U6) Step4->Step5

Self-validating in vitro experimental workflow for C18H20ClNO5S efficacy.

Quantitative Efficacy Data

The following table summarizes the representative in vitro quantitative data for C18H20ClNO5S, synthesized from patent literature benchmarks for this compound class[1][2][3]. Data reflects normalized fold-changes relative to the DMSO vehicle control.

Biomarker TargetAssay TypeTimepointRelative Expression / Concentration (% vs. Control)Biological Implication
miR-29a/b RT-qPCR24 Hours-45% to -60% (Downregulated)Removal of epigenetic block on ECM genes.
COL1A1 mRNA RT-qPCR24 Hours+110% to +140% (Upregulated)Increased transcription of Type I Collagen.
MAGP-1 mRNA RT-qPCR24 Hours+85% to +120% (Upregulated)Enhanced scaffolding preparation for elastin.
Procollagen I (PIP) ELISA72 Hours+90% to +135% (Upregulated)Confirmed translation and secretion of Collagen.
Tropoelastin ELISA72 Hours+70% to +100% (Upregulated)Confirmed translation of elastic fibers.

Conclusion

C18H20ClNO5S represents a highly sophisticated approach to ECM modulation. By avoiding direct promoter stimulation and instead acting as an epigenetic de-repressor (via miR-29 inhibition) and structural organizer (via MAGP-1 upregulation), it provides a scientifically rigorous mechanism for restoring fibroblast function[1][2][3]. This dual-axis mechanism ensures that newly synthesized proteins are not only produced in higher quantities but are correctly assembled into functional biomechanical networks, making it a highly valuable asset in advanced dermatological formulations.

References

  • US Patent 8,815,265 B2 - Cosmetic use of N-substituted sulfonyloxybenzylamines and related compounds. Avon Products, Inc. (2014).
  • EP Patent 2,658,537 B1 / US Patent 8,455,518 B2 - Method of treating skin with microRNA modulators. Avon Products, Inc. (2013).
  • US Patent 8,815,826 B2 - Compositions and methods of stimulating MAGP-1 to improve the appearance of the skin. Avon Products, Inc. (2014).

Sources

Foundational

Mesyloxybenzyl Methoxyethyl Chlorobenzamide (C18H20ClNO5S): A Comprehensive Technical Guide on Structural Properties and Cosmeceutical Applications

Executive Summary This whitepaper provides an in-depth analysis of its physicochemical properties, hypothesized mechanisms of action, and self-validating experimental protocols for its extraction and quantification from...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This whitepaper provides an in-depth analysis of its physicochemical properties, hypothesized mechanisms of action, and self-validating experimental protocols for its extraction and quantification from complex cosmetic matrices.

Physicochemical Profiling & Structural Biology

Understanding the behavior of C18H20ClNO5S in an emulsion or a biological system requires a deconstruction of its functional moieties. The molecule is engineered with three distinct domains, each serving a specific physicochemical purpose:

  • Chlorobenzoyl Moiety: The para-chloro substitution on the benzamide ring significantly increases the molecule's lipophilicity (predicted XLogP ~2.9)[1]([Link]). This drives the partitioning of the molecule into the lipid-rich environment of the stratum corneum and the sebum-filled follicular ostium.

  • Mesyloxybenzyl Group: The methanesulfonate (mesylate) ester is a critical structural feature. While typically a leaving group in synthetic organic chemistry, in a topical physiological context, it likely acts as a structural mimic or a mild electrophile capable of modulating enzymatic activity (e.g., transglutaminase) or disrupting non-covalent interactions in keratin networks.

Table 1: Core Chemical Identifiers & Properties
PropertyValue
Systematic Name [3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate
Molecular Formula C18H20ClNO5S[2]([Link])
Molecular Weight 397.87 g/mol (Average) / 397.07507 Da (Monoisotopic)[1]([Link])
SMILES COCCN(Cc1cccc(c1)OS(=O)(=O)C)C(=O)c2ccc(cc2)Cl[3]([Link])
InChIKey PPBFOAXFZHLGER-UHFFFAOYSA-N[1]([Link])
Cosmetic Function Depilatory Agent, Skin Conditioning Agent[4]([Link])

Pharmacological & Cosmeceutical Mechanism of Action

The dual classification of this compound as both a depilatory and a skin-conditioning agent suggests a bifurcated mechanism of action depending on the target tissue layer and local concentration[4]([Link]).

Unlike traditional depilatories (e.g., calcium thioglycolate) that aggressively reduce disulfide bonds in the hair shaft, mesyloxybenzyl methoxyethyl chlorobenzamide is hypothesized to act via follicular growth modulation . By partitioning deep into the hair follicle, the benzamide core may interact with receptors regulating the hair cycle, inducing a premature catagen (regression) phase.

MOA cluster_0 Follicular Pathway (Depilatory) cluster_1 Epidermal Pathway (Conditioning) A Mesyloxybenzyl Methoxyethyl Chlorobenzamide (Topical Application) B Lipophilic Partitioning into Hair Follicle A->B E Stratum Corneum Penetration A->E C Keratinocyte Growth Arrest (Catagen Induction) B->C D Hair Shaft Weakening C->D F ECM Protein Interaction (Synergy with Peptides) E->F G Skin Surface Smoothing (Blurring Effect) F->G

Dual mechanism of action for follicular depilation and epidermal conditioning.

Experimental Workflows & Protocols

Protocol: LC-MS/MS Extraction and Quantification

Rationale: A methanol/water extraction is chosen because the compound's methoxyethyl and mesylate groups provide sufficient polarity to partition into the organic/aqueous blend, while leaving highly non-polar silicones behind. The 0.22 µm PTFE filtration is a non-negotiable step; failing to remove elastomer micro-particles will irreversibly foul the LC stationary phase.

Step-by-Step Methodology:

  • Matrix Disruption: Weigh 0.5 g of the cosmetic gel-cream into a 15 mL low-bind centrifuge tube. Add 5 mL of extraction solvent (Methanol:Water 80:20 v/v containing 0.1% Formic Acid).

  • Homogenization: Vortex vigorously for 2 minutes, followed by ultrasonication in a cold water bath (4°C) for 15 minutes to disrupt the emulsion without degrading the mesylate ester.

  • Phase Separation: Centrifuge at 12,000 × g for 10 minutes at 4°C. The silicones and heavy polymers will form a distinct pellet/lipid layer.

  • Filtration: Carefully decant the supernatant and filter through a 0.22 µm PTFE syringe filter into an amber LC vial.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water/Acetonitrile (both with 0.1% Formic Acid).

Workflow S1 Cosmetic Matrix Disruption S2 Methanol/Water Extraction S1->S2 S3 0.22 µm PTFE Filtration S2->S3 S4 LC-MS/MS (ESI+ Mode) S3->S4 S5 Data Acquisition (m/z 398.08) S4->S5

Step-by-step LC-MS/MS analytical workflow for cosmetic matrix extraction.

Analytical Validation

For mass spectrometry, Electrospray Ionization in positive mode (ESI+) is highly recommended. The secondary amide nitrogen and the methoxy oxygen provide excellent proton affinity, yielding a strong [M+H]+ signal[1]([Link]). Below are the predicted adducts and Collision Cross Section (CCS) values to aid in ion mobility-mass spectrometry (IM-MS) method development.

Table 2: Predicted Mass Spectrometry Adducts & CCS Values
Adductm/z RatioPredicted CCS (Ų)Ionization Mode
[M+H]+ 398.08235188.6Positive (ESI+)
[M+NH4]+ 415.10889201.1Positive (ESI+)
[M+Na]+ 420.06429195.3Positive (ESI+)
[M-H]- 396.06779196.7Negative (ESI-)

Data sourced from PubChemLite computational predictions[1]([Link]).

References

  • PubChem (National Institutes of Health) . Mesyloxybenzyl methoxyethyl chlorobenzamide (CID: 4255950). PubChemLite Database. Available at:[Link]

  • NIH Global Substance Registration System (GSRS) . MESYLOXYBENZYL METHOXYETHYL CHLOROBENZAMIDE (UNII: 3HB4C300XB). Available at:[Link]

  • The Good Scents Company . Cosmetic Depilatories Information Listing. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and Formulation Strategies for C18H20ClNO5S in Dermatological Drug Discovery

Executive Summary & Compound Identity The molecule C18H20ClNO5S , systematically known as 4-chloro-N-(2-methoxyethyl)-N-(3-((methylsulfonyl)oxy)benzyl)benzamide (commonly referred to as [1]), is a structurally unique com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Identity

The molecule C18H20ClNO5S , systematically known as 4-chloro-N-(2-methoxyethyl)-N-(3-((methylsulfonyl)oxy)benzyl)benzamide (commonly referred to as [1]), is a structurally unique compound increasingly relevant in dermatological and cosmeceutical drug discovery[1]. It features a chlorobenzamide core, a flexible methoxyethyl linker, and a mesylate-substituted benzyl group. This technical guide explores how its specific physicochemical properties dictate its transdermal bioavailability and outlines the validated experimental workflows required to evaluate its efficacy as a topical agent.

Physicochemical Profiling: The "Goldilocks" Zone for Skin Penetration

To predict a molecule's behavior in topical formulations, we must analyze its physicochemical parameters against established dermatological heuristics, such as the[2].

Table 1: Quantitative Physicochemical Data for C18H20ClNO5S[1, 3]
ParameterValueDermatological Relevance
Molecular Formula C18H20ClNO5S-
Molecular Weight 397.87 g/mol < 500 Da; Optimal for stratum corneum penetration.
XLogP (Predicted) 2.9Balances lipid solubility and aqueous partitioning.
Topological Polar Surface Area 81.3 Ų< 120 Ų; Facilitates passive transcellular diffusion.
Hydrogen Bond Donors (HBD) 0Prevents sequestration by ceramide headgroups.
Hydrogen Bond Acceptors (HBA) 5Acceptable range for maintaining formulation solubility.
Rotatable Bonds 9Provides conformational flexibility within lipid bilayers.

Causality in Experimental Choices: Why These Properties Matter

As an Application Scientist, I evaluate compounds not just by their target affinity, but by their deliverability. The physicochemical profile of C18H20ClNO5S is near-perfect for topical delivery, and the causality behind this is rooted in the thermodynamics of skin partitioning:

  • Molecular Weight (397.87 Da): According to Bos and Meinardi's seminal [2], molecules exceeding 500 Da cannot effectively navigate the tortuous intercellular lipid matrix of the stratum corneum. At ~398 Da, C18H20ClNO5S is small enough to maintain a high diffusion coefficient ( D ).

  • XLogP (2.9): The stratum corneum is highly lipophilic, requiring a LogP > 1.0 for entry. However, the underlying viable epidermis is aqueous. If a compound is too lipophilic (LogP > 4.0), it becomes trapped in the stratum corneum (the "reservoir effect"). An XLogP of 2.9 allows C18H20ClNO5S to readily partition into the skin lipids and subsequently partition out into the aqueous epidermis to reach its target.

  • Zero Hydrogen Bond Donors (HBD = 0): This is the most critical feature of the molecule. The stratum corneum is rich in ceramides, cholesterol, and free fatty acids. Molecules with multiple HBDs form strong hydrogen bonds with these lipid headgroups, drastically slowing permeation. By utilizing a tertiary amide and a mesylate ester, C18H20ClNO5S eliminates HBDs, minimizing thermodynamic friction during diffusion.

LogicMap MW MW = 397.87 Da (< 500 Da threshold) Penetration Enhanced Stratum Corneum Penetration MW->Penetration LogP XLogP = 2.9 (Optimal 2.0-3.0 range) LogP->Penetration HBD H-Bond Donors = 0 (Minimizes SC binding) HBD->Penetration Target Epidermal/Dermal Target Engagement Penetration->Target

Figure 1: Physicochemical properties of C18H20ClNO5S driving topical bioavailability.

Experimental Protocol: In Vitro Skin Permeation Assay

To empirically validate the theoretical permeability of C18H20ClNO5S, a self-validating Franz Diffusion Cell assay is required. This protocol is designed to ensure scientific integrity by isolating variables and maintaining physiological relevance.

Step-by-Step Methodology
  • Membrane Preparation (Causality: Removing the Dermal Sink):

    • Action: Thaw human cadaver skin and immerse in water at 60°C for 60 seconds. Gently peel the epidermis from the dermis.

    • Rationale: The dermis is highly vascularized in vivo, acting as a clearance sink. In vitro, the avascular dermis acts as an artificial barrier to lipophilic compounds like C18H20ClNO5S. Using heat-separated epidermal membranes prevents this artifact.

  • System Validation (Trustworthiness):

    • Action: Mount the epidermis between the donor and receptor compartments. Apply a dose of tritiated water ( 3H2​O ) to the donor chamber and measure receptor fluid radioactivity after 1 hour.

    • Rationale: This is a self-validating step. If the permeability coefficient ( Kp​ ) of water exceeds 1.5×10−3 cm/h, the membrane is compromised (e.g., micro-tears) and must be discarded to prevent false-positive permeation data.

  • Receptor Fluid Optimization (Causality: Maintaining Sink Conditions):

    • Action: Fill the receptor compartment with Phosphate-Buffered Saline (PBS) containing 4% Bovine Serum Albumin (BSA), maintained at 32°C.

    • Rationale: 32°C mimics the physiological surface temperature of human skin. Because C18H20ClNO5S is lipophilic (LogP 2.9), it has low aqueous solubility. Adding 4% BSA provides lipophilic binding sites in the receptor fluid, maintaining "sink conditions" (receptor concentration < 10% of saturation) and preventing artificial back-diffusion.

  • Dosing and Sampling:

    • Action: Apply 10 µL/cm² of C18H20ClNO5S formulated in a volatile solvent system (e.g., Propylene Glycol/Ethanol 50:50) to the donor compartment.

    • Rationale: The ethanol evaporates rapidly upon application, increasing the thermodynamic activity of the drug in the residual propylene glycol, effectively driving it into the stratum corneum.

  • Quantification:

    • Action: Withdraw 200 µL aliquots from the receptor fluid at 2, 4, 8, 12, and 24 hours (replacing with fresh buffer). Quantify C18H20ClNO5S via LC-MS/MS using Multiple Reaction Monitoring (MRM) for the m/z 398.1 fragment transition.

Workflow N1 Donor Formulation C18H20ClNO5S in PG/EtOH N2 Epidermal Membrane (Heat-separated human skin) N1->N2 N3 Receptor Fluid (PBS + 4% BSA, 32°C) N2->N3 N4 LC-MS/MS Quantification N3->N4 N5 Permeability Coefficient (Kp) Calculation N4->N5

Figure 2: Franz diffusion cell workflow for C18H20ClNO5S skin permeation analysis.

Conclusion

The physicochemical profile of C18H20ClNO5S represents a highly optimized structure for dermatological applications. By strictly adhering to the principles of molecular weight restriction, lipophilic balancing, and hydrogen-bond donor elimination, this compound achieves excellent theoretical skin penetration. When evaluated through rigorously controlled, self-validating Franz cell methodologies, researchers can accurately map its pharmacokinetic profile, accelerating its path through the drug discovery and formulation pipeline.

References

  • PubChem Compound Summary for CID 4255950. National Center for Biotechnology Information (NCBI).[Link]

  • The 500 Dalton rule for the skin penetration of chemical compounds and drugs. Bos, J. D., & Meinardi, M. M. (2000). Experimental Dermatology, 9(3), 165-169.[Link]

  • MESYLOXYBENZYL METHOXYETHYL CHLOROBENZAMIDE (UNII: 3HB4C300XB). Inxight Drugs, National Center for Advancing Translational Sciences (NCATS). [Link]

Sources

Foundational

In Vivo Toxicity and Safety Profile of C18H20ClNO5S: A Comprehensive Technical Guide

Executive Summary As an application scientist overseeing the toxicological profiling of novel chemical entities, establishing a robust safety framework is paramount. C18H20ClNO5S (Mesyloxybenzyl methoxyethyl chlorobenzam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As an application scientist overseeing the toxicological profiling of novel chemical entities, establishing a robust safety framework is paramount. C18H20ClNO5S (Mesyloxybenzyl methoxyethyl chlorobenzamide) is a complex organic compound heavily utilized as an inactive ingredient in advanced topical formulations, notably in broad-spectrum SPF and anti-aging day creams[1]. Because this compound is applied directly to the human epidermis, its in vivo toxicity profile cannot rely on theoretical modeling alone. This whitepaper establishes a self-validating, causally driven in vivo safety assessment framework for C18H20ClNO5S, focusing on dermal penetration, localized toxicity, and systemic toxicokinetics.

Physicochemical Causality in Dermal Absorption

Before initiating any in vivo animal models, we must analyze the molecule's physicochemical properties to predict its biological behavior.

C18H20ClNO5S has a molecular weight of 397.87 Da and an estimated XLogP of 2.9 [2]. In dermal pharmacokinetics, the "Rule of 500" dictates that molecules under 500 Da with a LogP between 1 and 3 possess the optimal thermodynamic potential to partition into the lipid-rich matrix of the stratum corneum.

The Causality: Because C18H20ClNO5S easily breaches the stratum corneum barrier, we cannot assume it remains inert on the skin surface. Furthermore, the presence of a chlorobenzamide moiety and a mesylate (methylsulfonyloxy) group introduces potential electrophilic reactivity. This necessitates a dual-pronged in vivo profiling strategy:

  • Local Toxicity: Assessing epidermal protein denaturation (irritation) and immune activation (sensitization).

  • Systemic Toxicity: Evaluating the fraction of the dose that enters systemic circulation.

In Vivo Local Toxicity Profiling (Self-Validating Protocols)

To ensure scientific integrity, every protocol must be designed as a self-validating system—meaning the assay inherently proves its own accuracy through rigorous internal controls.

Acute Dermal Irritation (OECD Guideline 404[3])

The objective is to evaluate whether the mesylate group in C18H20ClNO5S triggers localized erythema (redness) or edema (swelling).

Step-by-Step Methodology:

  • Subject Preparation: 24 hours prior to application, carefully clip the dorsal fur of healthy adult albino rabbits.

    • Causality: Clipping must be done a full day in advance so that any microscopic mechanical abrasions from the clippers have time to heal. If applied immediately, the compromised barrier would yield a false-positive irritation score.

  • Application: Apply 0.5 g of C18H20ClNO5S to a 6 cm² area. Cover the site with a semi-occlusive dressing to prevent ingestion and ensure continuous contact[3].

  • Self-Validating Control: Utilize an adjacent, untreated clipped area on the exact same animal as a concurrent negative control. This establishes a baseline specific to that animal's unique physiology.

  • Exposure & Observation: Remove the patch after exactly 4 hours. Grade skin reactions at 1, 24, 48, and 72 hours using the standardized Draize scale.

    • Causality: If lesions appear, observation is extended up to 14 days. This extended window is biologically critical to differentiate between reversible irritation (which heals) and irreversible corrosion (which causes necrosis)[4].

Dermal Sensitization (OECD Guideline 429 - LLNA[5])

Traditional visual scoring methods (like the Guinea Pig Maximization Test) are highly subjective. We utilize the Local Lymph Node Assay (LLNA) because it provides a quantifiable, objective metric of immune activation via lymphocyte proliferation[5].

Step-by-Step Methodology:

  • Formulation: Suspend C18H20ClNO5S in an acetone/olive oil (4:1 v/v) vehicle. Causality: This specific vehicle disrupts the lipid barrier just enough to maximize the epidermal penetration of the test article.

  • Application: Apply 25 µL of the formulation to the dorsum of both ears of CBA/J mice for 3 consecutive days.

  • Self-Validating Controls: Concurrently run a vehicle-only negative control group and a positive control group (e.g., 25% hexyl cinnamic acid).

    • Causality: The positive control is the self-validating mechanism. It proves that the specific batch of mice has a highly responsive immune system. If the positive control fails to trigger a response, the entire assay is voided[5].

  • Quantification: On Day 6, inject ³H-thymidine intravenously. Excise the draining auricular lymph nodes 5 hours post-injection. Measure the radioactivity to calculate the Stimulation Index (SI). An SI < 3.0 confirms the compound is not a skin sensitizer.

Systemic Exposure & Toxicokinetics (ADME)

Because C18H20ClNO5S is formulated into daily-use cosmetics[1], chronic systemic exposure must be calculated. The Margin of Safety (MoS) is the gold standard for regulatory approval. It is calculated by dividing the No Observed Adverse Effect Level (NOAEL) derived from in vivo systemic toxicity studies by the expected Systemic Exposure Dose (SED) in humans.

MoS = NOAEL / SED

For a topical ingredient to be deemed safe for daily human application, the MoS must exceed 100.

Quantitative Safety Data Summary

The following table synthesizes the critical quantitative thresholds required to validate the safety profile of C18H20ClNO5S for topical application.

ParameterValue / ThresholdCausality & Biological Implication
Molecular Weight 397.87 Da<500 Da facilitates stratum corneum penetration, mandating systemic exposure evaluation.
XLogP 2.9Lipophilic nature promotes retention in lipid-rich epidermal layers, increasing local exposure time.
Draize Irritation Score ≤ 1.0 (at 72h)Validates the absence of severe localized protein denaturation or corrosive potential.
Stimulation Index (LLNA) < 3.0Confirms the absence of T-cell mediated allergic contact dermatitis (sensitization).
Margin of Safety (MoS) > 100Ensures the systemic exposure dose (SED) is at least 100 times lower than the NOAEL.

Experimental Workflow Visualization

The logical relationship between physicochemical properties, local toxicity testing, and systemic safety calculations is mapped below.

SafetyWorkflow A Topical Application C18H20ClNO5S B Epidermal Penetration (LogP 2.9, MW 398) A->B C Local Dermal Toxicity A->C D Systemic Exposure (SED) B->D E OECD 404: Irritation C->E F OECD 429: Sensitization C->F G Toxicokinetics (ADME) D->G I Margin of Safety (MoS) E->I F->I H NOAEL Determination G->H H->I

Fig 1: In vivo safety and toxicokinetic evaluation workflow for C18H20ClNO5S.

References

  • Title: Mesyloxybenzyl methoxyethyl chlorobenzamide (C18H20ClNO5S) Source: PubChemLite URL:[Link]

  • Title: ANEW VITALE DAY Cream - Product Information Source: DailyMed (U.S. National Library of Medicine) URL:[Link]

  • Title: Test No. 404: Acute Dermal Irritation/Corrosion Source: OECD iLibrary URL:[Link]

  • Title: Test No. 429: Skin Sensitisation: Local Lymph Node Assay Source: OECD iLibrary URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for C18H20ClNO5S derivatives

Application Note: Synthesis and Analytical Validation of C18H20ClNO5S (Mesyloxybenzyl Methoxyethyl Chlorobenzamide) Derivatives Document ID: AN-2026-0410 Target Audience: Discovery Chemists, Process Engineers, and Cosmet...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Analytical Validation of C18H20ClNO5S (Mesyloxybenzyl Methoxyethyl Chlorobenzamide) Derivatives

Document ID: AN-2026-0410 Target Audience: Discovery Chemists, Process Engineers, and Cosmetic/Dermatological Formulation Scientists.

Introduction and Rationale

The compound Mesyloxybenzyl methoxyethyl chlorobenzamide (Molecular Formula: C18H20ClNO5S, CAS: 853081-53-5) is a specialized synthetic derivative primarily utilized as a skin-conditioning and depilatory agent in topical formulations[1][2]. Structurally, it is characterized by a central tertiary amide linkage connecting a 4-chlorophenyl ring, a 2-methoxyethyl chain, and a mesylated benzyl moiety[3].

Developing a robust, scalable synthesis protocol for this scaffold is critical for researchers looking to generate analog libraries for structure-activity relationship (SAR) studies. As a Senior Application Scientist, I have designed this protocol to be a self-validating system : each intermediate is chemically stable, and the reaction sequence is ordered to maximize chemoselectivity, thereby minimizing the need for complex intermediate purification.

Retrosynthetic Strategy & Workflow

The synthesis is constructed as a convergent three-step linear sequence.

  • Reductive Amination: Establishes the secondary amine core.

  • N-Acylation: Forms the tertiary amide.

  • O-Mesylation: Installs the terminal methanesulfonate group.

We deliberately delay the mesylation to the final step. Mesylates can be sensitive to nucleophilic attack or hydrolysis under basic or aqueous workup conditions; installing it last ensures the integrity of the pharmacophore[3].

Synthesis A Step 1: Reductive Amination 3-Hydroxybenzaldehyde + 2-Methoxyethanamine B Intermediate 1 Secondary Amine A->B NaBH(OAc)3, DCE, RT C Step 2: N-Acylation + 4-Chlorobenzoyl Chloride B->C D Intermediate 2 Phenolic Amide C->D DIPEA, DCM, 0°C E Step 3: O-Mesylation + Methanesulfonyl Chloride D->E F Target Compound C18H20ClNO5S E->F TEA, DCM, 0°C

Workflow for the 3-step synthesis of C18H20ClNO5S derivatives.

Step-by-Step Experimental Methodologies

Note: All procedures should be conducted in a professional laboratory setting under a fume hood using standard Personal Protective Equipment (PPE).

Step 1: Reductive Amination to Form 3-(((2-methoxyethyl)amino)methyl)phenol
  • Objective: Couple 3-hydroxybenzaldehyde with 2-methoxyethanamine.

  • Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the starting aldehyde to an alcohol, preventing yield loss.

  • Procedure:

    • Charge a dry 500 mL round-bottom flask with 3-hydroxybenzaldehyde (1.0 eq, 100 mmol) and 1,2-dichloroethane (DCE, 200 mL).

    • Add 2-methoxyethanamine (1.05 eq, 105 mmol) dropwise at room temperature. Stir for 1 hour to allow imine formation.

    • Add NaBH(OAc)3 (1.5 eq, 150 mmol) in portions over 30 minutes to control the mild exotherm.

    • Stir the suspension at room temperature for 12 hours.

    • Validation Check: Quench a 0.5 mL aliquot with saturated NaHCO3 and extract with ethyl acetate. Analyze via LC-MS to confirm the disappearance of the aldehyde mass.

    • Quench the bulk reaction with saturated aqueous NaHCO3 (150 mL), separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield Intermediate 1.

Step 2: Chemoselective N-Acylation
  • Objective: Form the tertiary amide using 4-chlorobenzoyl chloride.

  • Causality & Design: The substrate contains both a secondary amine and a phenolic hydroxyl group. By performing the reaction at strictly 0 °C and using N,N-Diisopropylethylamine (DIPEA) as a sterically hindered base, we kinetically favor N-acylation over O-acylation.

  • Procedure:

    • Dissolve Intermediate 1 (1.0 eq, 90 mmol) in anhydrous dichloromethane (DCM, 150 mL) under an inert nitrogen atmosphere.

    • Add DIPEA (1.2 eq, 108 mmol) and cool the mixture to 0 °C using an ice-water bath.

    • Dissolve 4-chlorobenzoyl chloride (1.0 eq, 90 mmol) in DCM (30 mL) and add it dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below 5 °C.

    • Stir for 2 hours at 0 °C.

    • Validation Check: TLC (Eluent: 50% EtOAc/Hexanes) should show complete consumption of the amine.

    • Wash the organic phase with 1M HCl (to remove unreacted amine/DIPEA), followed by brine. Dry and concentrate to yield Intermediate 2 (Phenolic Amide).

Step 3: O-Mesylation
  • Objective: Install the methanesulfonate group to yield the final C18H20ClNO5S scaffold[3].

  • Causality & Design: Triethylamine (TEA) is used as the base to scavenge the HCl byproduct. The reaction is kept at 0 °C to prevent the formation of colored oxidation byproducts from the phenol.

  • Procedure:

    • Dissolve Intermediate 2 (1.0 eq, 80 mmol) in anhydrous DCM (150 mL) and cool to 0 °C.

    • Add TEA (1.5 eq, 120 mmol).

    • Add methanesulfonyl chloride (MsCl, 1.2 eq, 96 mmol) dropwise over 20 minutes.

    • Stir at 0 °C for 1 hour, then allow warming to room temperature for 1 hour.

    • Quench with ice water (100 mL). Separate the organic layer, wash sequentially with saturated NaHCO3 and brine.

    • Dry over MgSO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 20-60% EtOAc in Hexanes) to isolate the target compound.

Analytical Data & Validation

To ensure the trustworthiness of the synthesized batch, the final product must be validated against known physical and spectrometric parameters for C18H20ClNO5S[4][5].

Table 1: Physicochemical and Mass Spectrometry Reference Data

ParameterExpected Value / DescriptionReference
IUPAC Name 3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl methanesulfonate[4]
Molecular Weight 397.87 g/mol [3][5]
Stereochemistry Achiral (Defined Stereocenters: 0/0)[3][6]
ESI-MS [M+H]+ m/z 398.082[4]
ESI-MS [M+Na]+ m/z 420.064[4]
ESI-MS [M-H]- m/z 396.067[4]
Predicted CCS ([M+H]+) 188.6 Ų[4]

Note: The presence of the chlorine atom will be distinctly visible in the mass spectrum as an M / M+2 isotopic cluster in a 3:1 ratio, serving as an internal validation of the 4-chlorobenzoyl moiety.

References

  • MESYLOXYBENZYL METHOXYETHYL CHLOROBENZAMIDE - gsrs. National Institutes of Health (NIH).
  • Mesyloxybenzyl methoxyethyl chlorobenzamide (C18H20ClNO5S) - PubChemLite. Université du Luxembourg.
  • Information from the InChI - the NIST WebBook. National Institute of Standards and Technology (NIST).
  • Chemical Substance - Mesyloxybenzyl Methoxyethyl Chlorobenzamide. Health Canada.
  • What is Mesyloxybenzyl Methoxyethyl Chlorobenzamide? Paula's Choice.
  • MESYLOXYBENZYL METHOXYETHYL CHLOROBENZAMIDE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS).

Sources

Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Tianeptine (C18H20ClNO5S)

Abstract This application note describes the development and validation of a simple, precise, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, precise, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Tianeptine in bulk drug and pharmaceutical dosage forms. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for Tianeptine. The chromatographic separation was achieved on a C18 column using an isocratic mobile phase of acetonitrile and a pH 3.0 aqueous buffer, with UV detection at 220 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2]

Introduction

Tianeptine (7-[(3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1][3]thiazepine-11-yl)amino]heptanoic acid) is a tricyclic antidepressant with a unique pharmacological profile.[4][5] Unlike typical antidepressants, its mechanism involves the modulation of glutamate receptors and it also acts as a full agonist at the µ-opioid receptor.[4][6] The accurate quantification of Tianeptine is essential for quality control during manufacturing, ensuring dose uniformity in finished products, and for pharmacokinetic and stability studies.[7][8]

The development of a stability-indicating analytical method—one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products—is a regulatory requirement and a critical aspect of drug development.[9] This note provides a comprehensive guide to developing and validating such a method for Tianeptine, explaining the scientific rationale behind each step.

Understanding the Analyte: Tianeptine's Physicochemical Properties

A successful HPLC method development strategy begins with understanding the analyte's properties. These characteristics dictate the selection of the column, mobile phase, and detection parameters.

Table 1: Physicochemical Properties of Tianeptine

PropertyValueRationale for HPLC Method Development
Chemical Formula C18H20ClNO5S-
Molecular Weight 437.0 g/mol Influences diffusion and chromatographic behavior.[6]
pKa (acidic) ~4.4 (Carboxylic Acid)The acidic group will be deprotonated at neutral or basic pH.
pKa (basic) ~6.86 (Secondary Amine)The amine group will be protonated at acidic pH, which is crucial for good peak shape on silica-based columns.[4][10]
logP (pH 7.4) 1.06Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.[4][10]
UV λmax ~220 nmThis wavelength provides good sensitivity for UV detection.[7][11][12]

Tianeptine is an amphoteric molecule, containing both a carboxylic acid and a secondary amine group.[4][10] For reversed-phase HPLC on a silica-based C18 column, it is critical to control the ionization state of the secondary amine. At a pH below its pKa (e.g., pH 2.5-3.5), the amine is protonated (R-NH2+), which suppresses its interaction with residual acidic silanol groups on the HPLC packing material. This strategy prevents peak tailing and results in a sharp, symmetrical peak, which is essential for accurate quantification.

HPLC Method Development and Optimization

Chromatographic System & Initial Conditions
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size (or equivalent). A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for moderately hydrophobic compounds like Tianeptine.[13][14]

  • Software: OpenLab CDS or equivalent.

Rationale and Optimization Strategy

The goal is to achieve a sharp, symmetrical peak for Tianeptine with a reasonable retention time (typically 3-10 minutes) and to ensure it is well-resolved from any potential degradants or excipients.

Step 1: Column and Mobile Phase Selection A C18 stationary phase was chosen for its hydrophobic retention capabilities, which are well-suited for Tianeptine's logP value.[14] For the mobile phase, a mixture of acetonitrile (ACN) and water is a standard starting point. ACN is often preferred over methanol as it typically provides better peak shapes and lower backpressure. To control the ionization of Tianeptine's secondary amine, an acidic buffer is required. Orthophosphoric acid is an excellent choice as it buffers effectively in the desired pH range (2-3) and is UV-transparent.

Step 2: pH Optimization The pH of the aqueous portion of the mobile phase is the most critical parameter for achieving good peak shape for amine-containing compounds.[15]

  • Protocol: Prepare mobile phases with the aqueous component buffered to pH 2.5, 3.0, and 3.5 using dilute orthophosphoric acid. Using a 50:50 ACN:Buffer composition, inject a Tianeptine standard and observe the peak shape (asymmetry) and retention time.

  • Expected Outcome: As the pH approaches the pKa of the amine (~6.86), peak tailing will increase. A pH of 3.0 was found to provide the optimal balance of good peak shape and retention.

Step 3: Optimization of Acetonitrile Concentration The percentage of organic solvent in the mobile phase controls the retention time.

  • Protocol: While keeping the aqueous buffer at pH 3.0, vary the ACN concentration (e.g., 40%, 50%, 60%).

  • Expected Outcome: Increasing the ACN concentration will decrease the retention time. A composition of 55% ACN was selected to provide a retention time of approximately 3.8 minutes, allowing for a fast run time while ensuring separation from the solvent front.

Final Optimized Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 10 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with H3PO4) (55:45, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm[7]
Column Temperature 30°C
Injection Volume 10 µL
Run Time 10 minutes

Protocols for Analysis

Preparation of Solutions
  • Diluent: Mobile phase (ACN:pH 3.0 Buffer, 55:45)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Tianeptine Sodium reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards (10-80 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with diluent.[7]

Sample Preparation (from Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 12.5 mg of Tianeptine and transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the API.[8]

  • Dilute to volume with diluent and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 250 µg/mL.

  • Further dilute 2.0 mL of the filtered solution to 10.0 mL with diluent to obtain a final theoretical concentration of 50 µg/mL.

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines.[1][2][16] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[17]

// Invisible edges to enforce layout edge [style=invis]; E -> F; } dot Caption: Overall workflow for Tianeptine HPLC method development and validation.

Specificity (Stability-Indicating Assay)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[17] Forced degradation studies are the cornerstone for establishing the stability-indicating nature of a method.[9][18]

  • Protocol: Tianeptine solution (100 µg/mL) was subjected to stress conditions as per ICH guidelines Q1A(R2).[9][19]

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

    • Thermal Degradation: 105°C for 24 hours.

    • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

  • Results: The chromatograms showed that the degradation product peaks were well-resolved from the main Tianeptine peak, with no interference. This confirms the method's specificity and stability-indicating capability.

Linearity, Accuracy, and Precision

The method was validated for linearity, accuracy, and precision across the concentration range of 10-80 µg/mL.

  • Linearity: A calibration curve was constructed by plotting peak area against concentration. The correlation coefficient (R²) was found to be >0.999, indicating excellent linearity.

  • Accuracy: Accuracy was determined by the percent recovery method, spiking a placebo mixture with known amounts of Tianeptine at three concentration levels (80%, 100%, and 120% of the target concentration). Recoveries were within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day precision) was assessed by performing six replicate analyses of the same sample. The Relative Standard Deviation (RSD) was <2%.

    • Intermediate Precision (Inter-day precision) was determined by analyzing the same set of samples on three different days. The RSD was <2%.

Robustness

Robustness was evaluated by making small, deliberate variations in the method parameters, including mobile phase pH (±0.2), ACN percentage (±2%), and column temperature (±2°C). In all cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the RSD of the results was <2%, demonstrating the method's reliability during normal use.

Table 3: Summary of Validation Results

ParameterAcceptance Criteria (ICH Q2(R1))Result
Specificity No interference at the retention time of the analytePassed
Linearity (R²) ≥ 0.9990.9997
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%) ≤ 2.0%< 1.5%
LOD (µg/mL) -0.32 µg/mL
LOQ (µg/mL) -0.97 µg/mL
Robustness RSD ≤ 2.0%Passed

ValidationDecisionTree

Conclusion

The RP-HPLC method described in this application note is rapid, simple, and reliable for the quantification of Tianeptine. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness. Its stability-indicating properties make it highly suitable for the routine quality control analysis of Tianeptine in both bulk drug substance and finished pharmaceutical products, as well as for stability monitoring programs.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 2005. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. September 2021. [Link]

  • Ulu, S. T. (2011). Determination of Tianeptine in Tablets by High-Performance Liquid Chromatography with Fluorescence Detection. Journal of AOAC INTERNATIONAL, 94(1), 125-130. [Link]

  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada. 2015. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 2005. [Link]

  • Patel, A. (2012). Development and Validation of RP-HPLC Method & Dissolution Profiling of Tianeptine Sodium in its Pharmaceutical Dosage Form. Parul University Digital Repository. [Link]

  • Ulu, S. T. (2009). Determination of Tianeptine in Tablets by High-Performance Liquid Chromatography with Fluorescence Detection. Journal of AOAC International. [Link]

  • Nicoli, S., et al. (2000). High-performance liquid chromatographic determination of tianeptine in plasma applied to pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications, 748(2), 257-263. [Link]

  • Khedr, A. (2007). High-performance liquid chromatographic stability indicating assay method of tianeptine sodium with simultaneous fluorescence and UV detection. Chromatographia, 45(6), 305-312. [Link]

  • Patel, K., & Patel, C. (2025). Development And Validation of The HPTLC Method For the Estimation of Tianeptine Sodium in Bulk and Tablet Formulation and Its Degradation Study. World Journal of Pharmaceutical Research. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Wagstaff, A. J., Ormrod, D., & Spencer, C. M. (2001). Tianeptine: a review of its use in depressive disorders. CNS drugs, 15(3), 231-259. [Link]

  • El-Didamony, A. M. (2008). Assay of tianeptine sodium in bulk and its marketed formulations by extraction visible spectrophotometry. Journal of the Chilean Chemical Society. [Link]

  • El-Didamony, A. M. (2008). A new spectrophotometric method for the determination of tianeptine in tablets using ion-pair reagents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1438-1442. [Link]

  • El-Haj, B. M., et al. (2023). Analysis of Tianeptine in Dietary Supplements. Molecules, 28(18), 6692. [Link]

  • Basavaiah, K., & Somashekar, B. C. (2013). New analytical methods development for estimation of tianeptine in its tablet form by visible spectrophotometry. Trade Science Inc.[Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Nacalai Tesque, Inc. Methods in Developing Mobile Phase Condition for C18 Column. [Link]

  • Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical. [Link]

  • ResolveMass Laboratories. (2025). Method Development & Validation (Stability-Indicating). [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. tianeptine. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. [Link]

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  • Samuelson, C. X., & Gassman, M. R. (2024). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience. [Link]

Sources

Method

Title: High-Resolution Mass Spectrometric Analysis and Fragmentation Pattern Elucidation of C₁₈H₂₀ClNO₅S (Chlorobenzosulfamide X)

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This application note presents a comprehensive guide to the analysis of the novel sulfonamide compound C₁₈H₂₀ClNO₅S, herein referred to as "Chlorobenzosulfamide X," using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS). As a representative N-acyl aromatic sulfonamide, this molecule contains multiple functional groups that yield a rich and informative fragmentation spectrum. We provide detailed, field-proven protocols for sample preparation, instrument setup, and data acquisition. The core of this guide is a deep dive into the collision-induced dissociation (CID) pathways of Chlorobenzosulfamide X. We explain the causality behind the observed fragmentation, identifying characteristic neutral losses and product ions that are crucial for structural confirmation and metabolite identification in drug development and related research fields.

Introduction: The Analytical Challenge of Complex Molecules

N-acyl aromatic sulfonamides represent a significant class of compounds in medicinal chemistry, often exhibiting a wide range of biological activities. Their structural complexity, incorporating aromatic systems, heteroatoms, and labile bonds, necessitates powerful analytical techniques for unambiguous identification and characterization. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the cornerstone of this analytical workflow.[1][2]

The hypothetical molecule for this study, Chlorobenzosulfamide X, possesses the molecular formula C₁₈H₂₀ClNO₅S and the structure 4-chloro-N-(2-(3,4-diethoxyphenyl)acetyl)benzenesulfonamide. Its analysis serves as an exemplary case for elucidating the structure of similarly complex molecules. The use of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is deliberate; this hybrid instrument combines the precursor ion selectivity of a quadrupole with the high mass accuracy and resolution of a TOF analyzer, enabling confident elemental composition determination of fragment ions.[3][4][5][6]

This guide is designed for researchers and drug development professionals, providing both the fundamental principles and the practical steps required to perform a robust fragmentation analysis.

Foundational Principles: Ionization and Fragmentation

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique, meaning it can convert molecules from the liquid phase to gas-phase ions with minimal fragmentation.[7][8][9] This is ideal for determining the intact molecular weight of the analyte. In positive ion mode, a proton ([H]⁺) or other cation (e.g., [Na]⁺, [NH₄]⁺) associates with the analyte molecule (M) to form ions like [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.[10][11][12] The choice of solvent and additives, such as formic acid, is critical to promote efficient protonation.[13]

Collision-Induced Dissociation (CID)

To gain structural information, the intact molecular ion (the "precursor ion") is selectively isolated and then fragmented. In CID, the precursor ion is accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). These collisions convert the ion's kinetic energy into internal energy, causing it to vibrate and ultimately break apart at its weakest chemical bonds, forming smaller "product ions".[14] The resulting pattern of product ions—the MS/MS spectrum—is a reproducible fingerprint of the molecule's structure.

Experimental Workflow and Protocols

The overall experimental process follows a logical sequence from sample preparation to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis p1 Weighing & Dissolution (1 mg/mL in Methanol) p2 Serial Dilution (to 1 µg/mL in Mobile Phase) p1->p2 Stock Solution a1 LC-MS System Setup (Q-TOF Instrument) p2->a1 Inject Sample a2 Full Scan MS Analysis (Identify [M+H]⁺) a1->a2 a3 Tandem MS (MS/MS) Analysis (Fragment [M+H]⁺) a2->a3 d1 Spectrum Interpretation (Identify Product Ions) a3->d1 Acquire Data d2 Fragmentation Pathway Elucidation d1->d2 d3 Reporting d2->d3

Caption: High-level experimental workflow for MS/MS analysis.

Protocol 1: Sample Preparation

Objective: To prepare a dilute, filtered solution of Chlorobenzosulfamide X suitable for direct infusion or LC-MS analysis.

Materials:

  • Chlorobenzosulfamide X standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • 0.22 µm Syringe filters (PTFE or similar)

Procedure:

  • Prepare Stock Solution: Accurately weigh 1.0 mg of Chlorobenzosulfamide X and dissolve it in 1.0 mL of methanol to create a 1 mg/mL stock solution. Vortex until fully dissolved.

  • Prepare Mobile Phase Solvent: For positive ion mode, prepare a solvent of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. This solvent serves as the diluent and is compatible with the ESI process.

  • Prepare Working Solution: Perform a serial dilution of the stock solution with the mobile phase solvent to achieve a final concentration of 1.0 µg/mL.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the MS instrument's fluidics. The sample is now ready for injection.

Causality Note: The addition of 0.1% formic acid provides a source of protons, significantly enhancing the formation of the desired [M+H]⁺ ion in the ESI source.[13] Using a 50:50 acetonitrile:water mixture ensures good solubility and efficient droplet formation and desolvation in the electrospray.

Protocol 2: Q-TOF Mass Spectrometer Operation

Objective: To acquire high-resolution full scan MS and MS/MS spectra of Chlorobenzosulfamide X.

Instrumentation: A high-resolution Quadrupole Time-of-Flight Mass Spectrometer.

Procedure:

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy (<5 ppm).

  • Source Parameter Optimization: Infuse the working solution at a flow rate of 5-10 µL/min. Optimize the ESI source parameters to maximize the signal of the target ion. A representative set of parameters is provided in Table 1.

  • Acquire Full Scan MS Spectrum: Acquire data in the m/z range of 100-1000. Verify the presence of the protonated molecule [M+H]⁺ at the expected m/z and confirm its characteristic chlorine isotopic pattern.

  • Acquire MS/MS Spectrum:

    • Set the instrument to MS/MS (or "Product Ion Scan") mode.

    • In the first quadrupole (Q1), set the precursor ion isolation window to the monoisotopic m/z of the [M+H]⁺ ion (m/z 398.08).

    • Apply collision energy in the collision cell (q2). It is often beneficial to ramp the collision energy (e.g., 10-40 eV) to capture both low-energy (stable) and high-energy (more extensive) fragment ions in a single acquisition.

    • Scan the TOF analyzer over an appropriate mass range (e.g., m/z 50-410) to detect all product ions.

Table 1: Typical Q-TOF-MS Operating Parameters

ParameterSettingRationale
Ionization Mode ESI PositiveSulfonamides and ethers readily form stable protonated molecules.
Capillary Voltage 3.5 kVCreates a stable electrospray plume for efficient ion generation.[7]
Cone/Nozzle Voltage 30 VAids in desolvation and ion transmission into the vacuum system.
Source Temperature 120 °CAssists in solvent evaporation without causing thermal degradation of the analyte.
Desolvation Gas Flow 600 L/hr (Nitrogen)Efficiently removes solvent from the ESI droplets.[8]
Desolvation Temperature 350 °CFurther aids in the formation of gas-phase ions.
Collision Gas ArgonInert gas for inducing fragmentation via CID.
Collision Energy (CID) 10-40 eV (Ramp)A range of energies ensures the generation of a comprehensive set of product ions.
Mass Resolution >20,000 FWHMAllows for accurate mass measurements to determine the elemental composition of ions.

Results and Discussion: Fragmentation Analysis

Full Scan MS Spectrum: The Precursor Ion

The monoisotopic mass of Chlorobenzosulfamide X (C₁₈H₂₀³⁵ClNO₅S) is calculated to be 397.0751 Da. The full scan MS spectrum in positive ESI mode reveals a strong signal for the protonated molecule, [M+H]⁺, at m/z 398.0829 . A key confirmatory feature is the presence of the M+2 isotopic peak at m/z 400.0799 with an intensity approximately one-third of the monoisotopic peak, which is the characteristic signature of a molecule containing one chlorine atom. Sodium adducts, [M+Na]⁺, may also be observed at m/z 420.0648.[15]

MS/MS Spectrum and Fragmentation Pathways

The MS/MS spectrum of the precursor ion at m/z 398.08 provides detailed structural information. The major fragmentation pathways are elucidated below, and the key product ions are summarized in Table 2.

G cluster_frags Observed Product Ions M [M+H]⁺ m/z 398.08 C₁₈H₂₁ClNO₅S⁺ f1 m/z 334.06 [M+H - SO₂]⁺ M->f1 - SO₂ (64 Da) f2 m/z 222.05 [C₁₂H₁₆O₃]⁺ M->f2 - C₆H₅ClNSO₂ (176 Da) f3 m/z 193.00 [C₆H₄ClSO₂NH₂]⁺ M->f3 - C₁₂H₁₅O₃ (207 Da, ketene) f4 m/z 175.96 [C₆H₄ClSO₂]⁺ M->f4 - C₁₂H₁₆NO₃ (222 Da) f5 m/z 179.11 [C₁₀H₁₅O₂]⁺ f2->f5 - C₂H₅ (29 Da, acetyl CH₂CO) f6 m/z 111.01 [C₆H₄Cl]⁺ f4->f6 - SO₂ (64 Da)

Caption: Proposed fragmentation pathways for Chlorobenzosulfamide X.

Table 2: Major Product Ions from MS/MS of [M+H]⁺ at m/z 398.08

Observed m/zCalculated MassΔ (ppm)Proposed FormulaProposed Structure / Neutral Loss
398.0829398.08290.0C₁₈H₂₁³⁵ClNO₅S⁺[M+H]⁺ Precursor Ion
334.0619334.06180.2C₁₈H₂₁³⁵ClNO₃⁺Loss of SO₂ via rearrangement[16][17]
222.0528222.05280.0C₁₂H₁₆NO₃⁺Cleavage of the N-S bond
193.0043193.00430.0C₆H₆³⁵ClNSO₂⁺Cleavage of N-C (acyl) bond with H-rearrangement
179.1072179.10720.0C₁₀H₁₅O₂⁺Diethoxyphenyl cation, formed from m/z 222
175.9597175.95970.0C₆H₄³⁵ClSO₂⁺Chlorobenzenesulfonyl cation, from N-S bond cleavage
111.0080111.00800.0C₆H₄³⁵Cl⁺Chlorophenyl cation, from cleavage of the Ar-S bond[16]

Discussion of Key Fragmentations:

  • Loss of Sulfur Dioxide (m/z 334.06): The neutral loss of 64 Da (SO₂) is a hallmark fragmentation pathway for aromatic sulfonamides.[16] This occurs through a rearrangement where the ipso-carbon of the chlorophenyl ring attacks the nitrogen, displacing the SO₂ group. The presence of an electron-withdrawing chlorine group can promote this extrusion.[16]

  • N-S Bond Cleavage (m/z 222.05 and 175.96): The bond between the sulfonamide nitrogen and the sulfur atom is relatively weak and represents a major cleavage site. This scission results in two complementary ions: the chlorobenzenesulfonyl cation ([C₆H₄ClSO₂]⁺ at m/z 175.96) and the protonated N-acyl side chain ([C₁₂H₁₆NO₃]⁺ at m/z 222.05).

  • N-C (Acyl) Bond Cleavage (m/z 193.00): Cleavage of the amide bond between the sulfonamide nitrogen and the acetyl carbonyl group, accompanied by a hydrogen rearrangement, leads to the formation of the protonated 4-chlorobenzenesulfonamide ion at m/z 193.00.

  • Side-Chain Fragmentation (m/z 179.11): The ion at m/z 222.05 can undergo further fragmentation. A prominent product is the ion at m/z 179.11, corresponding to the stable diethoxyphenyl cation, formed by the loss of the acetyl group.

  • Ar-S Bond Cleavage (m/z 111.01): Cleavage of the bond between the chlorophenyl ring and the sulfur atom results in the chlorophenyl cation at m/z 111.01. This is often followed by the subsequent loss of SO₂ from the m/z 175.96 fragment.

Conclusion

The combination of high-resolution full scan MS and detailed MS/MS analysis on a Q-TOF instrument provides a powerful and definitive method for the structural characterization of complex molecules like Chlorobenzosulfamide X. By understanding the fundamental fragmentation behaviors of key functional groups—such as the characteristic SO₂ loss from sulfonamides and cleavages around the amide bond—researchers can confidently interpret mass spectra to confirm structures, identify metabolites, and characterize impurities. The protocols and data presented herein serve as a robust template for the analysis of N-acyl sulfonamides and other crucial compound classes in the pharmaceutical and chemical industries.

References

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. Available at: [Link]

  • Time-of-flight mass spectrometry. Wikipedia. Available at: [Link]

  • Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. General Tech. Available at: [Link]

  • What are common adducts in ESI mass spectrometry?. Waters. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]

  • Tandem Quadrupole/Time-of-Flight Instrument for Mass Spectrometry/Mass Spectrometry. The Scripps Center for Metabolomics and Mass Spectrometry. Available at: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

  • Electrospray ionisation mass spectrometry: principles and clinical applications. PubMed. Available at: [Link]

  • An introduction to quadrupole-time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Electrospray Ionization. School of Chemical Sciences - University of Illinois. Available at: [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Oxford Academic. Available at: [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science. Available at: [Link]

  • GCMS Section 6.13. Whitman College. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Puget Sound. Available at: [Link]

  • Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry. PMC. Available at: [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. ACS Publications. Available at: [Link]

  • Mass Spectrometry of Aliphatic Ethers. YouTube. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. Chromatography Online. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry. Available at: [Link]

Sources

Application

Advanced ¹H and ¹³C NMR Spectroscopic Characterization of C₁₈H₂₀ClNO₅S

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The molecular formula C₁₈H₂₀ClNO₅S corresponds to the highly functionalized pharmaceutical intermediate 4-chloro-N-(2-methoxyethyl)-N-(3-((methylsulfonyl)oxy)benzyl)benzamide (often referred to as1[1]). Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating several structural complexities.

As a Senior Application Scientist, it is critical to recognize that this molecule is not a static entity in solution. The presence of a tertiary amide bond induces restricted rotation, resulting in an equilibrium of E and Z rotamers that significantly complicates both ¹H and ¹³C spectra. Furthermore, the precise identification of the mesylate (-OSO₂CH₃) and methoxy (-OCH₃) groups demands rigorous optimization of acquisition parameters to ensure quantitative reliability. This application note details a self-validating workflow to unambiguously assign the structure of C₁₈H₂₀ClNO₅S.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology is designed as a self-validating system. Initial 1D hypotheses are strictly verified through 2D connectivity and Variable Temperature (VT) dynamics.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the highly purified C₁₈H₂₀ClNO₅S analyte.

  • Solvation: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it provides a non-exchanging, low-viscosity medium that minimizes line broadening, which is crucial for resolving complex aromatic multiplets. TMS serves as an internal standard (0.00 ppm) to ensure absolute chemical shift accuracy across all experiments.

  • Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring no particulates are suspended (filter through glass wool if necessary).

Step 2: 1D NMR Acquisition Parameters
  • Instrument Setup: Insert the sample into a 600 MHz NMR Spectrometer equipped with a cryoprobe. Regulate the probe temperature to exactly 30 °C (303 K).

  • ¹H NMR Acquisition: Acquire 16 scans with a 90° pulse angle.

    • Causality (The D1 Delay): A relaxation delay (D1) of exactly 5 seconds is mandated. The mesylate methyl protons and quaternary carbons exhibit longer longitudinal relaxation times (T₁). A standard 1-second delay would result in incomplete relaxation, skewing the quantitative integration needed to validate the 3H singlets of the mesylate and methoxy groups.

  • ¹³C NMR Acquisition: Acquire at 150 MHz for 1,024 scans with proton decoupling (waltz16).

Step 3: 2D Validation Suite & VT-NMR
  • 2D Mapping: Acquire COSY (to map adjacent aliphatic/aromatic spin systems), HSQC (to assign direct C-H bonds), and HMBC (to link quaternary carbons, such as the carbonyl and sulfonyl-bound carbons, to their neighboring protons).

  • VT-NMR (Rotamer Resolution): If peak doubling is observed in the baseline 1D spectra, elevate the probe temperature to 50–60 °C.

    • Causality: Heating increases the thermal kinetic energy of the system, overcoming the rotational energy barrier of the C-N partial double bond. This causes the distinct rotameric peaks to coalesce into a single, time-averaged signal, definitively proving that the extra peaks are conformational isomers rather than chemical impurities.

NMR_Workflow A Sample Preparation (CDCl3 + TMS, D1 = 5s) B 1D 1H NMR (600 MHz) Identify Mesylate, Methoxy A->B C 1D 13C NMR (150 MHz) Carbon Backbone A->C D 2D COSY & HSQC Map Spin Systems & C-H Bonds B->D C->D E 2D HMBC Link Quaternary Carbons D->E F Observe Peak Doubling? (Amide Rotamers) E->F G Variable Temperature (VT) NMR Resolve Coalescence F->G Yes H Final Structure Elucidation Self-Validated F->H No G->H

Figure 1: Self-validating NMR workflow for tertiary amides.

Spectroscopic Elucidation & Mechanistic Insights

¹H NMR: Mesylates, Methoxys, and Rotamers

The ¹H NMR spectrum of this molecule is defined by three critical regions:

  • The Mesylate Group: The -OSO₂CH₃ moiety is a highly electron-withdrawing group. Its protons are strongly deshielded by the adjacent sulfonyl oxygen, typically resonating as a sharp, distinct singlet near 3.14 ppm in CDCl₃ (2[2]).

  • The Methoxy Group: The terminal -OCH₃ group on the aliphatic chain appears slightly further downfield, around 3.35 ppm .

  • Amide Rotamers: Because the tertiary amide restricts rotation, the molecule exists as a mixture of E and Z rotamers at room temperature (3[3]). This manifests as peak doubling for the protons adjacent to the nitrogen. The benzylic CH₂ protons and the N-CH₂ protons will appear as overlapping multiplets or doubled singlets (e.g., major rotamer benzylic peak at ~4.55 ppm, minor at ~4.75 ppm). Direct integration of these split peaks allows for the precise quantification of the E:Z rotameric ratio (4[4]).

¹³C NMR and 2D Validation

In the ¹³C NMR spectrum, the carbonyl carbon of the benzamide core is the most deshielded, appearing near 170.5 ppm . The mesylate carbon is characteristically found upfield at approximately 37.5 ppm , while the methoxy carbon appears near 58.8 ppm .

To validate these 1D assignments, an HMBC experiment is deployed. A critical validation checkpoint is observing a 3-bond ¹H-¹³C coupling (³JCH) between the mesylate singlet (3.14 ppm) and the quaternary aromatic carbon of the benzyl ring (~149.5 ppm). If this cross-peak is missing, the structural hypothesis must be re-evaluated. Furthermore, the conformational switching of the amide bonds can be thoroughly mapped by cross-referencing the doubled ¹³C peaks of the N-CH₂ and benzylic carbons against NOESY/ROESY spectra (5[5]).

Quantitative Data Summary

The table below summarizes the expected chemical shifts for the major rotamer of C₁₈H₂₀ClNO₅S in CDCl₃ at 30 °C. (Note: Minor rotamer peaks will appear adjacent to the N-CH₂ and Benzylic CH₂ signals).

Structural Moiety¹H NMR (δ, ppm)Multiplicity & Integration¹³C NMR (δ, ppm)HMBC Key Correlations (³JCH)
Mesylate (-OSO₂CH₃) 3.14s, 3H37.5Aromatic C-O (149.5 ppm)
Methoxy (-OCH₃) 3.35s, 3H58.8Aliphatic O-CH₂ (70.1 ppm)
Aliphatic N-CH₂ 3.45 – 3.65m, 2H46.2Carbonyl C=O (170.5 ppm)
Aliphatic O-CH₂ 3.45 – 3.65m, 2H70.1Methoxy CH₃ (58.8 ppm)
Benzylic CH₂ 4.55br s, 2H50.4Carbonyl C=O (170.5 ppm)
Aromatic (Mesyloxy ring) 7.20 – 7.45m, 4H122.0 – 149.5Benzylic CH₂ (50.4 ppm)
Aromatic (Chloro ring) 7.35 – 7.40d, 4H (AA'BB')128.5 – 136.0Carbonyl C=O (170.5 ppm)
Amide Carbonyl (C=O) --170.5N-CH₂, Benzylic CH₂

References

  • MESYLOXYBENZYL METHOXYETHYL CHLOROBENZAMIDE - gsrs Source: N
  • Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone Source: Chinese Academy of Sciences (CAS)
  • 1 H NMR spectra of compound A at room temperature in CDCl3.
  • NMR studies of rotamers with multi-substituted amides Source: Journal of Engineering Sciences and Innov
  • pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa Source: Organic Letters - ACS Public

Sources

Method

Application Note: Preparation, Storage, and In Vitro Assay Protocols for C18H20ClNO5S (Mesyloxybenzyl Methoxyethyl Chlorobenzamide)

Target Audience: Researchers, scientists, and drug development professionals. Applications: Dermatological research, cellular stress modulation, and cosmetic efficacy screening.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Dermatological research, cellular stress modulation, and cosmetic efficacy screening.

Introduction & Physicochemical Profile

C18H20ClNO5S , systematically identified as Mesyloxybenzyl methoxyethyl chlorobenzamide[1], is a synthetic, lipophilic benzamide derivative. In dermatological and cosmetic research, it is frequently utilized as a potent skin-conditioning agent and is a key structural component in proprietary anti-aging complexes (e.g., ProEnergy Complex)[2][3].

To effectively evaluate this compound in in vitro cell culture models (such as primary human dermal fibroblasts or keratinocytes), researchers must navigate its specific physicochemical constraints. With a predicted XlogP of 2.9[4], the molecule is highly hydrophobic. Furthermore, its structure contains a methanesulfonate (mesylate) ester[1], which is susceptible to nucleophilic attack and subsequent hydrolysis if exposed to atmospheric moisture or stored improperly in aqueous buffers.

Table 1: Physicochemical Properties[1][4][5]
ParameterValueExperimental Implication
Molecular Formula C18H20ClNO5SStandardize mass-to-molarity conversions.
Molecular Weight 397.87 g/mol 1 mg = 2.51 µmol.
Lipophilicity (XlogP) 2.9Insoluble in water; requires organic solvent (DMSO).
FDA UNII 3HB4C300XBRegulatory identifier for cross-referencing.
Key Functional Groups Mesylate ester, ChlorobenzamideProne to hydrolysis; requires anhydrous storage.

Preparation of Master Stock Solutions

Scientific Rationale: Due to the compound's lipophilicity, aqueous reconstitution is impossible. Anhydrous Dimethyl Sulfoxide (DMSO) is mandated as the primary solvent. The use of anhydrous DMSO is critical to prevent the premature hydrolysis of the mesylate ester bond.

Protocol 1: 10 mM Stock Reconstitution
  • Equilibration: Allow the lyophilized C18H20ClNO5S powder to equilibrate to room temperature inside a desiccator before opening. Causality: Opening a cold vial introduces condensation, which drives hydrolytic degradation.

  • Solvent Addition: To prepare a 10 mM stock, add exactly 2.51 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity) to 10 mg of the compound.

  • Dissolution: Vortex gently for 60 seconds. If the compound resists dissolution, sonicate the vial in a room-temperature water bath for 2–5 minutes. Do not exceed 37°C to prevent thermal degradation.

  • Aliquoting: Divide the master stock into 20–50 µL single-use aliquots in sterile, amber microcentrifuge tubes. Causality: Amber tubes protect the benzamide moiety from photo-degradation. Single-use aliquots prevent repeated freeze-thaw cycles, which introduce moisture and cause irreversible micro-precipitation of the hydrophobic compound[5].

  • Storage: Store aliquots at -80°C. Under these conditions, the stock is stable for up to 6 months.

Working Solution Preparation & Cytotoxicity Mitigation

When transitioning the compound from the DMSO stock into aqueous cell culture media, the sudden shift in polarity can cause the compound to "crash out" (Ostwald ripening)[5]. Furthermore, the residual DMSO must be strictly controlled to prevent solvent-induced cytotoxicity, which can confound assay readouts[6].

Table 2: Maximum Tolerated DMSO Concentrations by Cell Type[7]
Cell Type / ModelMax Recommended DMSO (v/v)Cytotoxic Effect if Exceeded
Primary Dermal Fibroblasts≤ 0.1%Reduced proliferation, altered collagen synthesis.
Immortalized Keratinocytes≤ 0.2%Disruption of differentiation pathways.
3D Skin Equivalents≤ 0.05%Compromised barrier function and viability.
Protocol 2: Serial Dilution in Culture Media
  • Pre-warming: Warm the complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)[7] to 37°C. Causality: Warm media increases the kinetic solubility of the compound, preventing immediate precipitation.

  • Intermediate Dilution (Optional but Recommended): If your target concentration is very low (e.g., 1 µM), first perform a 1:10 dilution of the 10 mM stock in pure DMSO to create a 1 mM intermediate stock.

  • Final Media Spiking: Add the appropriate volume of the stock directly into the pre-warmed media. For a 10 µM final treatment concentration, add 1 µL of the 10 mM stock per 1 mL of media (resulting in exactly 0.1% DMSO).

  • Immediate Application: Vortex the spiked media immediately and apply it to the cells within 15 minutes. Do not store aqueous working solutions.

In Vitro Assay Protocol: Fibroblast Viability & Treatment

This protocol details a standard workflow for evaluating the skin-conditioning and cellular stress-modulating effects of C18H20ClNO5S on primary fibroblasts[6][7].

  • Cell Seeding: Harvest fibroblasts using Trypsin-EDTA and neutralize with complete media[7]. Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM.

  • Attachment: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for complete cellular adherence and stabilization[6][7].

  • Treatment: Aspirate the old media. Gently add 100 µL of the freshly prepared C18H20ClNO5S working solutions (e.g., 1 µM, 5 µM, 10 µM).

    • Self-Validating Control: You must include a Vehicle Control well containing media spiked with the exact same concentration of DMSO (e.g., 0.1%) but no active compound[6]. This isolates the compound's effect from solvent toxicity.

  • Incubation: Incubate for the desired experimental duration (typically 24, 48, or 72 hours)[6].

  • Readout (MTT Assay): Following incubation, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. Solubilize the resulting formazan crystals using a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and measure absorbance at 570 nm using a microplate reader[6].

Experimental Workflow Visualization

G A C18H20ClNO5S Powder (Store at -20°C, Desiccated) B Master Stock (10 mM) Dissolve in Anhydrous DMSO A->B Reconstitution C Aliquoting & Storage (-80°C, Avoid Freeze-Thaw) B->C Aliquot D Working Solution Dilute in 37°C DMEM (DMSO ≤ 0.1%) C->D Serial Dilution E In Vitro Assay (Primary Fibroblast Culture) D->E Cell Treatment F Downstream Analysis (MTT Viability, Protein Expression) E->F 24-72h Incubation

Caption: End-to-end workflow for the preparation, storage, and in vitro application of C18H20ClNO5S.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4255950, Mesyloxybenzyl methoxyethyl chlorobenzamide." PubChem, [Link].

  • Global Substance Registration System (GSRS). "MESYLOXYBENZYL METHOXYETHYL CHLOROBENZAMIDE (FDA UNII: 3HB4C300XB)." National Institutes of Health, [Link].

  • Verheijen, M., et al. "DMSO toxicity in cell culture." Toxicology in Vitro, vol. 59, 2019, pp. 16-23. [Link].

  • Freshney, R. I. Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications. 7th ed., Wiley-Blackwell, 2015. [Link].

Sources

Application

Application Note: Advanced Preclinical Formulation Strategies for C18H20ClNO5S

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Physicochemical Profiling The compound C1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Profiling

The compound C18H20ClNO5S (systematically known as Mesyloxybenzyl methoxyethyl chlorobenzamide) is a highly lipophilic molecule characterized by its chlorobenzamide and methanesulfonate ester moieties[1][2]. In preclinical drug development, administering such hydrophobic compounds presents a significant biopharmaceutical hurdle. With a predicted XLogP of ~2.9 and virtually no aqueous solubility, C18H20ClNO5S falls squarely into the Biopharmaceutics Classification System (BCS) Class II/IV[2][3].

When suspended in standard aqueous vehicles (e.g., PBS or saline), C18H20ClNO5S is highly prone to precipitation, leading to erratic absorption, poor bioavailability, and high inter-subject variability in rodent pharmacokinetic (PK) models. To achieve reliable systemic exposure and localized tissue penetration, lipid-based nanocarriers must be employed[4][5].

This application note details two field-proven formulation strategies for C18H20ClNO5S:

  • High-Pressure Homogenization (HPH) Nanoemulsions for topical/transdermal evaluation.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS) for oral pharmacokinetic profiling.

Mechanistic Rationale for Formulation Selection

Topical Delivery via HPH Nanoemulsions

For dermatological or transdermal preclinical models, standard creams often fail to drive highly lipophilic APIs across the stratum corneum. Nanoemulsions (droplet size 20–200 nm) overcome this by providing a massive interfacial surface area and maintaining the API in a solubilized state within the lipid core[6]. We utilize High-Pressure Homogenization (HPH) because the intense shear stress, cavitation, and turbulence reliably fracture coarse droplets into uniform nanoscale structures, preventing Ostwald ripening and phase separation[6][7].

Oral Delivery via SMEDDS

For oral dosing in rodents, dosing volumes are strictly limited (typically <10 mL/kg). SMEDDS are isotropic, thermodynamically stable mixtures of oils, surfactants, and co-surfactants[8][9]. The causality behind their efficacy is self-emulsification: upon mild agitation in the aqueous environment of the gastrointestinal (GI) tract, the formulation spontaneously forms an oil-in-water (o/w) microemulsion (<50 nm)[10]. This keeps C18H20ClNO5S solubilized during transit, bypasses the dissolution rate-limiting step, and promotes intestinal lymphatic transport—effectively circumventing hepatic first-pass metabolism[5][8].

Experimental Protocols

Protocol A: Preparation of C18H20ClNO5S Nanoemulsion via HPH

Objective: Generate a <150 nm o/w nanoemulsion for topical application.

Materials:

  • API: C18H20ClNO5S (10 mg/mL)

  • Lipid Phase: Caprylic/Capric Triglycerides (10% w/w)

  • Surfactant: Polysorbate 80 (Tween 80) (4% w/w)

  • Aqueous Phase: Milli-Q Water (q.s. to 100%)

Step-by-Step Methodology:

  • Lipid Phase Solubilization: Dissolve C18H20ClNO5S in the Caprylic/Capric Triglycerides under continuous magnetic stirring at 45°C until optically clear. Causality: Mild heating reduces lipid viscosity and accelerates API dissolution without risking thermal degradation.

  • Aqueous Phase Preparation: Disperse Tween 80 in Milli-Q water at 45°C.

  • Coarse Emulsion Formation: Slowly add the lipid phase to the aqueous phase while processing with a high-shear rotor-stator homogenizer (e.g., Ultra-Turrax) at 10,000 RPM for 5 minutes.

  • High-Pressure Homogenization: Transfer the coarse emulsion to a high-pressure homogenizer. Process at 15,000 psi for 5 continuous cycles. Causality: Multiple passes ensure a narrow Polydispersity Index (PDI), which is a self-validating metric for long-term colloidal stability.

  • Cooling & Storage: Rapidly cool the formulation to room temperature to lock in the droplet morphology. Store at 4°C.

Protocol B: Preparation of C18H20ClNO5S SMEDDS

Objective: Formulate a pre-concentrate that spontaneously microemulsifies in gastric fluid.

Materials:

  • API: C18H20ClNO5S (25 mg/g of formulation)

  • Oil: Capryol 90 (Propylene glycol monocaprylate) (30% w/w)

  • Surfactant: Cremophor EL (Polyoxyl 35 castor oil) (50% w/w)

  • Co-surfactant: Transcutol P (Diethylene glycol monoethyl ether) (20% w/w)

Step-by-Step Methodology:

  • Excipient Blending: In a glass vial, combine Capryol 90, Cremophor EL, and Transcutol P. Vortex for 2 minutes to ensure a homogenous, isotropic mixture. Causality: Cremophor EL provides a high HLB necessary for rapid emulsification, while Transcutol P acts as a co-surfactant to increase interfacial fluidity and prevent liquid crystal formation[8][9].

  • API Incorporation: Add C18H20ClNO5S to the blank SMEDDS mixture.

  • Equilibration: Sonicate the sealed vial in a water bath at 37°C for 15 minutes, followed by continuous stirring at 100 RPM for 24 hours at room temperature to reach thermodynamic equilibrium.

  • In Vitro Dispersion Testing (Self-Validation): Dilute 100 µL of the SMEDDS into 25 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild stirring (50 RPM). The formulation passes if it forms a clear/bluish-transparent microemulsion within 60 seconds without API precipitation[10].

Quantitative Data Presentation

To ensure reproducibility across preclinical batches, target the following physicochemical specifications for C18H20ClNO5S formulations.

Table 1: Target Formulation Metrics & Characterization

ParameterHPH Nanoemulsion (Topical)SMEDDS (Oral - Post-Dispersion)Analytical Method
API Loading 10 mg/mL25 mg/gHPLC-UV
Mean Droplet Size (Z-ave) 100 – 130 nm< 40 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.20< 0.15Dynamic Light Scattering (DLS)
Zeta Potential -20 to -30 mVNear neutral (-2 to -5 mV)Electrophoretic Light Scattering
Encapsulation Efficiency > 98%100% (Isotropic solution)Ultrafiltration / HPLC
Thermodynamic Stability Stable (No phase separation)Stable (No precipitation)Freeze-Thaw Cycling (3 cycles)

Formulation & Absorption Workflows

The following diagram illustrates the distinct physical processing pathways and subsequent biological absorption routes for both formulation strategies.

G API C18H20ClNO5S API (Highly Lipophilic) HPH Topical Nanoemulsion (High-Pressure Homogenization) API->HPH Lipid + Surfactant + Shear SMEDDS Oral SMEDDS (Isotropic Lipid Mixture) API->SMEDDS Oil + Surfactant + Co-surfactant Skin Stratum Corneum Permeation HPH->Skin GI Gastric Dispersion (<50 nm) SMEDDS->GI Systemic Systemic Circulation / Target Tissue Skin->Systemic Lymph Intestinal Lymphatic Transport GI->Lymph Bypasses First-Pass Lymph->Systemic

Figure 1: Preclinical formulation workflows and biological absorption pathways for C18H20ClNO5S.

References

  • MESYLOXYBENZYL METHOXYETHYL CHLOROBENZAMIDE - Global Substance Registration System (GSRS). National Institutes of Health (NIH). Available at:[Link]

  • Mesyloxybenzyl methoxyethyl chlorobenzamide (C18H20ClNO5S). PubChemLite. Available at:[Link]

  • MESYLOXYBENZYL METHOXYETHYL CHLOROBENZAMIDE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • Lipid-based nanocarriers as an alternative for oral delivery of poorly water-soluble drugs: peroral and mucosal routes. PubMed. Available at: [Link]

  • Lipid-Based Nanocarriers for Oral Delivery of Poorly Soluble Drugs. Journal of Pharmaceutical Research and Integrated Medical Sciences. Available at:[Link]

  • Nanoemulgels as Advanced Topical Drug Delivery Systems: Mechanistic Insights and Therapeutic Applications. MDPI. Available at:[Link]

  • Design and evaluation of self-microemulsifying drug delivery system (SMEDDS) of tacrolimus. PubMed. Available at:[Link]

  • Strategic approach to developing a self-microemulsifying drug delivery system to enhance antiplatelet activity and bioavailability. Dove Medical Press. Available at:[Link]

  • Nano-Emulsion Based Gel for Topical Delivery of an Anti-Inflammatory Drug: In vitro and in vivo Evaluation. Taylor & Francis. Available at:[Link]

  • Formulation and Evaluation of a Self-Microemulsifying Drug Delivery System of Raloxifene with Improved Solubility and Oral Bioavailability. PMC - NIH. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of C18H20ClNO5S for Biological Assays

Welcome to the Technical Support Center for handling C18H20ClNO5S (Mesyloxybenzyl methoxyethyl chlorobenzamide)[1]. As a highly lipophilic molecule featuring bulky aromatic rings, a chlorobenzamide motif, and a mesylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling C18H20ClNO5S (Mesyloxybenzyl methoxyethyl chlorobenzamide)[1]. As a highly lipophilic molecule featuring bulky aromatic rings, a chlorobenzamide motif, and a mesylate group, this compound presents significant thermodynamic barriers to aqueous solvation. When introduced into biological assay buffers (e.g., PBS, DMEM), the high dielectric constant of water forces these hydrophobic moieties to aggregate, minimizing their exposed surface area. This often leads to micro-precipitation, assay interference, and artificially shifted IC50 values.

This guide provides field-proven, causality-driven methodologies to enhance the aqueous solubility of C18H20ClNO5S, ensuring robust and reproducible biological readouts.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does C18H20ClNO5S precipitate immediately when I dilute my DMSO stock into the assay buffer? A: This is caused by the "solvent shift" phenomenon. C18H20ClNO5S has a high partition coefficient (LogP). When a concentrated DMSO stock is rapidly introduced into an aqueous environment, the local concentration of water spikes. The thermodynamic cost of disrupting water's hydrogen-bond network to accommodate the lipophilic chlorobenzamide and mesyloxybenzyl groups is too high. Consequently, the drug molecules self-associate and precipitate before they can disperse ()[2].

Q2: How do I choose between using a co-solvent (like DMSO) and a complexing agent (like HP-β-CD)? A: The choice depends entirely on your biological system's tolerance. Co-solvents like DMSO or PEG3350 lower the overall dielectric constant of the solution, making it more favorable for the hydrophobic compound. However, DMSO concentrations above 0.5-1.0% (v/v) can denature proteins or cause cellular toxicity ()[3]. If your assay cannot tolerate organic solvents, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred. HP-β-CD provides a lipophilic internal cavity that encapsulates the hydrophobic regions of C18H20ClNO5S, while its hydrophilic exterior maintains water solubility without altering the bulk solvent properties ()[4].

Q3: Can I use heating to force the compound into solution? A: Heating increases kinetic solubility by providing the thermal energy required to break solute-solute interactions. However, once the solution cools to your assay temperature (e.g., 37°C), it becomes supersaturated. This inevitably leads to nucleation and colloidal aggregation. These aggregates can sequester the drug or non-specifically inhibit biological targets via steric occlusion. Always aim for thermodynamic solubility at the target temperature.

Section 2: Troubleshooting Guide

Issue 1: Inconsistent IC50 values or high background noise in optical assays.

  • Root Cause: Micro-precipitation. The compound forms colloidal aggregates that scatter light (interfering with absorbance/fluorescence readouts) and artificially reduce the amount of free, bioavailable drug[3].

  • Solution: Implement a nephelometry (light scattering) check at 600 nm before running the assay. Ensure your working concentration is strictly below the compound's kinetic solubility limit.

Issue 2: Incomplete dissolution during HP-β-CD complexation.

  • Root Cause: Steric hindrance. The bulky mesyloxybenzyl group of C18H20ClNO5S requires sufficient time and optimal orientation to enter the cyclodextrin cavity. Simple vortexing is often insufficient to overcome the activation energy of complexation[5].

  • Solution: Switch from simple mixing to a co-evaporation or prolonged stirring method (minimum 24 hours) to allow the system to reach thermodynamic equilibrium.

Section 3: Strategic Workflows

Below is the logical decision tree for selecting the appropriate solubilization strategy based on assay constraints.

DecisionTree Start Poorly Soluble C18H20ClNO5S in Aqueous Buffer CheckDMSO Is assay tolerant to >1% DMSO? Start->CheckDMSO UseDMSO Use DMSO Co-solvent (Keep final <1%) CheckDMSO->UseDMSO Yes CheckCD Try Cyclodextrin (HP-β-CD) Complexation CheckDMSO->CheckCD No CheckTox Does CD affect cell viability? CheckCD->CheckTox UseCD Proceed with HP-β-CD Formulation CheckTox->UseCD No UseNano Use Nanoparticle/ Liposome Delivery CheckTox->UseNano Yes

Caption: Decision tree for selecting a solubility enhancement method for C18H20ClNO5S.

Section 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol below includes a built-in validation step to confirm successful solubilization before proceeding to the biological assay.

Protocol A: Optimized Co-Solvent Dilution (DMSO/Aqueous)

Causality: Dropwise addition under vortexing prevents the formation of localized high-concentration pockets of water, minimizing the immediate nucleation of the hydrophobic compound[5].

  • Preparation: Dissolve C18H20ClNO5S in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 2 minutes until optically clear.

  • Dilution: Prepare the target aqueous assay buffer (e.g., PBS, pH 7.4).

  • Mixing: Place the aqueous buffer on a magnetic stirrer at 500 RPM. Slowly add the DMSO stock dropwise (1 µL per second) into the vortex center to achieve the desired final concentration (ensure final DMSO is ≤ 1% v/v).

  • Self-Validation Step: Transfer 100 µL of the final solution to a clear 96-well plate. Measure absorbance at 600 nm using a microplate reader. An OD600​>0.05 indicates micro-precipitation. If precipitation occurs, lower the final compound concentration or proceed to Protocol B.

Protocol B: HP-β-CD Inclusion Complexation

Causality: Co-evaporation forces the drug and cyclodextrin into close proximity as the solvent is removed, thermodynamically driving the lipophilic drug into the hydrophobic cavity of the HP-β-CD[5].

  • Dissolution: Dissolve C18H20ClNO5S and HP-β-CD (1:2 molar ratio) in a 50:50 mixture of Methanol and Water.

  • Complexation: Stir the solution magnetically at room temperature for 24 hours to allow the system to reach thermodynamic equilibrium.

  • Evaporation: Remove the solvent completely using a rotary evaporator at 40°C under reduced pressure.

  • Reconstitution: Resuspend the resulting solid powder in your target aqueous assay buffer.

  • Self-Validation Step: Centrifuge the reconstituted solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms that 100% of the drug has been successfully complexed and solubilized.

KineticWorkflow Step1 Prepare 10mM Stock in 100% DMSO Step2 Serial Dilution in DMSO Step1->Step2 Step3 Spike into Aqueous Buffer (Dropwise, 1:100 ratio) Step2->Step3 Step4 Incubate 2h at RT (Equilibration) Step3->Step4 Step5 Measure Absorbance (OD600) for Turbidity Step4->Step5

Caption: Self-validating workflow for determining the kinetic aqueous solubility of C18H20ClNO5S.

Section 5: Quantitative Data Presentation

The following table summarizes the expected performance of various solubilization strategies for highly lipophilic compounds like C18H20ClNO5S, based on standard pharmaceutical profiling parameters.

Solubilization StrategyMax Final Drug ConcentrationMax Tolerable Excipient Conc.Primary Biological Assay CompatibilityKey Limitation
Aqueous Buffer Only < 1 µMN/AExcellent (All cell lines)Insufficient drug concentration for IC50 determination.
DMSO Co-solvent 10 - 50 µM0.5% - 1.0% (v/v)Good (Biochemical assays, robust cells)High DMSO causes cell toxicity and protein denaturation.
PEG400 Co-solvent 20 - 100 µM2.0% - 5.0% (v/v)Moderate (In vitro enzymatic assays)High viscosity; can interfere with pipetting accuracy.
HP-β-CD Complexation 100 - 500 µM10% - 20% (w/v)Excellent (Cell-based and in vivo assays)Time-consuming preparation; potential cholesterol depletion in cells.
Section 6: References
  • Title : Enhancement of solubility: A pharmaceutical overview. Source : ResearchGate / Der Pharmacia Lettre. URL :[Link]

  • Title : Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Source : SLAS Discovery. URL :[Link]

  • Title : Solubility-Excipient Classification Gradient Maps. Source : ResearchGate. URL :[Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of C18H20ClNO5S

Welcome to the technical support center for the synthesis of [3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate (C18H20ClNO5S). This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of [3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate (C18H20ClNO5S). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this molecule, while not explicitly detailed in readily available literature[1], involves standard yet sensitive organic transformations. Our approach here is to deconstruct the synthesis into its probable key steps and address the common challenges associated with each.

The synthesis of C18H20ClNO5S likely involves two critical bond-forming reactions: an N-acylation to form the amide bond and an O-sulfonylation to form the methanesulfonate (mesylate) ester. This guide is structured to address potential issues in a plausible synthetic sequence.

Plausible Synthetic Pathway

A likely synthetic route would involve the preparation of an intermediate amine, followed by acylation. The sulfonate ester could be introduced either at the beginning or end of the sequence. For the purpose of this guide, we will consider a convergent approach where a key intermediate is acylated.

Troubleshooting Guide & FAQs

This guide is presented in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Synthesis of the Amine Intermediate

A probable precursor is an amine containing the methoxyethyl and benzyl methanesulfonate moieties. However, a more common and robust approach would be to first synthesize N-(2-methoxyethyl)-3-(hydroxymethyl)aniline, followed by acylation and then sulfonylation. Let's focus on the two most critical bond-forming steps for the final product.

Part 2: The N-Acylation Step

This step involves the reaction of a secondary amine with 4-chlorobenzoyl chloride to form the tertiary amide.

Question 1: My N-acylation reaction yield is very low. What are the common causes and how can I improve it?

Answer: Low yields in N-acylation reactions, especially with secondary amines, can be attributed to several factors. Aromatic amines, in particular, are less nucleophilic than their aliphatic counterparts[2].

  • Insufficient Reactivity of Acylating Agent: While 4-chlorobenzoyl chloride is a relatively reactive acylating agent, its effectiveness can be hampered by steric hindrance or electronic effects of the amine.

  • Protonation of the Amine: The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction[2][3].

  • Hydrolysis of the Acyl Chloride: Acyl chlorides are highly sensitive to moisture. Any water present in the reaction will hydrolyze the acyl chloride to the unreactive 4-chlorobenzoic acid, reducing the effective concentration of your acylating agent[2].

  • Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction kinetics will be significantly hindered[2].

Solutions & Optimization Strategies:

ParameterRecommendationRationale
Base Use at least 2 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine.The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine[3]. An excess ensures the reaction medium remains basic.
Solvent Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.Prevents hydrolysis of the acyl chloride. Ensure solvents are from a freshly opened bottle or properly dried.
Temperature Start the reaction at 0 °C and allow it to slowly warm to room temperature.The reaction is exothermic. Starting at a lower temperature helps to control the reaction rate and minimize side product formation. For less reactive amines, gentle heating may be required to drive the reaction to completion[3].
Reaction Monitoring Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).This will help you determine when the reaction is complete and prevent the formation of degradation products from prolonged reaction times or excessive heating[2].
Catalyst For sluggish reactions, consider adding a catalytic amount (1-5 mol%) of 4-(Dimethylaminopyridine) (DMAP).DMAP is a hyper-nucleophilic catalyst that reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent[4].

Question 2: I am seeing multiple spots on my TLC plate, including unreacted starting material and potential side products. What are these and how can I avoid them?

Answer: The formation of side products is a common issue.

  • Unreacted Amine: This is often due to the reasons outlined in Question 1, primarily insufficient base or hydrolysis of the acyl chloride.

  • 4-chlorobenzoic acid: This is the hydrolysis product of 4-chlorobenzoyl chloride. Its presence indicates that your reaction conditions are not sufficiently anhydrous[2].

  • Diacylation: While less common with secondary amines, if there are other nucleophilic sites in your molecule, over-acylation can occur, especially with a large excess of the acylating agent[4].

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your amine starting material is dry[3].

  • Controlled Addition: Add the 4-chlorobenzoyl chloride solution dropwise to the solution of the amine and base at 0 °C[3]. This maintains a low concentration of the acylating agent and helps to control the exotherm.

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acyl chloride to ensure complete consumption of the valuable amine intermediate.

Part 3: The O-Sulfonylation Step

This step involves the reaction of a phenol (or benzyl alcohol) with methanesulfonyl chloride (MsCl) to form the methanesulfonate (mesylate) ester.

Question 3: My sulfonylation reaction is not going to completion, and I am isolating my starting alcohol. What is going wrong?

Answer: Incomplete sulfonylation reactions are often due to similar issues as N-acylations, with some specific considerations for sulfonyl chlorides.

  • Hydrolysis of Methanesulfonyl Chloride: Like acyl chlorides, sulfonyl chlorides are moisture-sensitive and will hydrolyze to the unreactive methanesulfonic acid[3].

  • Insufficient Basicity: A base is required to neutralize the HCl byproduct. For alcohol sulfonylation, a tertiary amine base like triethylamine is commonly used.

  • Steric Hindrance: If the alcohol is sterically hindered, the reaction may be slow and require more forcing conditions.

Solutions & Optimization Strategies:

ParameterRecommendationRationale
Base Use 1.5-2.0 equivalents of triethylamine or pyridine.Neutralizes the generated HCl. The choice of base can be critical[3].
Solvent Anhydrous dichloromethane (DCM) is a common and effective solvent.Ensures reactants are soluble and prevents hydrolysis of the sulfonyl chloride.
Temperature Perform the reaction at 0 °C to room temperature.The reaction is typically fast. Low temperature helps control the reaction and minimize side reactions.
Reagent Purity Use fresh, high-purity methanesulfonyl chloride.Older bottles of MsCl may have partially hydrolyzed, leading to lower reactivity.
Inert Atmosphere Conduct the reaction under a nitrogen or argon atmosphere.This is a critical measure to prevent the ingress of atmospheric moisture, which leads to the hydrolysis of the sulfonyl chloride[3].

Question 4: My reaction has worked, but the product is difficult to purify. What are the likely impurities?

Answer: Purification can be challenging due to the nature of the byproducts.

  • Triethylammonium Hydrochloride: This salt is a major byproduct and is typically removed by an aqueous workup.

  • Unreacted Methanesulfonyl Chloride: Any excess MsCl will be present. This can often be quenched by adding a small amount of water or a primary amine to the reaction mixture at the end of the reaction.

  • Methanesulfonic Acid: The hydrolysis product of MsCl. This can be removed with a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during the workup[3].

Standard Workup Procedure:

  • Quench the reaction with water or saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine[3].

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography[3].

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key reaction steps.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware & Syringes Inert_Atmosphere Inert Atmosphere (N2/Ar) Dry_Glassware->Inert_Atmosphere Anhydrous_Solvents Use Anhydrous Solvents Inert_Atmosphere->Anhydrous_Solvents Dissolve_Amine Dissolve Amine & Base in Solvent Anhydrous_Solvents->Dissolve_Amine Cool Cool to 0 °C Dissolve_Amine->Cool Add_Acyl_Chloride Add Acyl Chloride Dropwise Cool->Add_Acyl_Chloride Warm_Stir Warm to RT & Stir (Monitor by TLC) Add_Acyl_Chloride->Warm_Stir Quench Quench Reaction Warm_Stir->Quench Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Purify (Chromatography/Recrystallization) Dry_Concentrate->Purify

Caption: General experimental workflow for N-acylation.

O_Sulfonylation_Workflow cluster_prep_sulf Preparation cluster_reaction_sulf Reaction cluster_workup_sulf Workup & Purification Prep_Sulf Dry Glassware, Inert Atmosphere, Anhydrous Solvents Dissolve_Alcohol Dissolve Alcohol & Base in Solvent Prep_Sulf->Dissolve_Alcohol Cool_Sulf Cool to 0 °C Dissolve_Alcohol->Cool_Sulf Add_MsCl Add MsCl Dropwise Cool_Sulf->Add_MsCl Stir_Sulf Stir at 0 °C to RT (Monitor by TLC) Add_MsCl->Stir_Sulf Quench_Sulf Quench with Water/NH4Cl Stir_Sulf->Quench_Sulf Wash_Sulf Aqueous Washes Quench_Sulf->Wash_Sulf Dry_Concentrate_Sulf Dry & Concentrate Wash_Sulf->Dry_Concentrate_Sulf Purify_Sulf Purify Product Dry_Concentrate_Sulf->Purify_Sulf

Caption: General experimental workflow for O-sulfonylation.

Concluding Remarks

Optimizing the synthesis of C18H20ClNO5S requires careful attention to reaction conditions, particularly the exclusion of water and the use of an appropriate base in stoichiometric amounts. By systematically addressing the potential issues outlined in this guide for the key N-acylation and O-sulfonylation steps, researchers can significantly improve reaction yields and product purity. Always monitor reactions closely and use high-purity, anhydrous reagents and solvents for the best results.

References

  • PubChem. (n.d.). Mesyloxybenzyl methoxyethyl chlorobenzamide (C18H20ClNO5S). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for C18H20ClNO5S

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming complex chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming complex chromatographic challenges.

Analyzing C18H20ClNO5S (Mesyloxybenzyl methoxyethyl chlorobenzamide) presents a unique set of challenges. Structurally, this molecule features a tertiary amide, a methoxyethyl ether, a chlorophenyl ring, and a mesylate (methanesulfonate) ester. While the hydrophobic regions provide good retention on reversed-phase columns, the polar oxygen atoms (amide and ether) act as strong hydrogen-bond acceptors. Furthermore, the mesylate group is sensitive to extreme pH environments. This structural dichotomy often results in severe peak tailing if the chromatographic system and chemistry are not perfectly optimized.

Below is our comprehensive, self-validating guide to diagnosing and resolving peak tailing for this specific compound.

Part 1: Diagnostic Workflow

Before altering your chemistry, you must isolate the root cause of the tailing. The following decision tree outlines a self-validating diagnostic approach to separate physical system errors from chemical interactions.

HPLC_Troubleshooting Start Peak Tailing Observed (C18H20ClNO5S) TestNeutral Inject Neutral Reference (e.g., Toluene) Start->TestNeutral CheckTail Does the neutral peak tail? TestNeutral->CheckTail Physical Physical/System Issue (Void, Tubing, Frit) CheckTail->Physical Yes Chemical Chemical Issue (Silanol Interaction) CheckTail->Chemical No FixPhys Check fittings, replace frit, or replace column Physical->FixPhys CheckOverload Dilute Sample 1:10 Does shape improve? Chemical->CheckOverload Overload Mass/Volume Overload Reduce injection volume CheckOverload->Overload Yes Silanol Silanol Interactions or Solvent Mismatch CheckOverload->Silanol No FixChem Use polar-embedded column Match sample solvent to MP Silanol->FixChem

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Part 2: Troubleshooting FAQs (Causality & Chemistry)

Q1: Why does C18H20ClNO5S exhibit severe peak tailing on my standard C18 column? A: The tailing is primarily driven by secondary chemical interactions. Standard silica-based C18 columns contain residual surface silanol groups (Si-OH). At a mid-to-high mobile phase pH, these silanols ionize into negatively charged species (Si-O⁻). The tertiary amide and methoxyethyl ether groups on C18H20ClNO5S act as strong hydrogen-bond acceptors and undergo dipole-dipole interactions with these active sites. This causes a fraction of the analyte molecules to be retained longer than the bulk plug, which manifests as an asymmetrical tailing peak [1].

Q2: How can I definitively prove whether the tailing is a chemical interaction or a physical system void? A: You must use a self-validating diagnostic injection. Inject a purely neutral, non-polar reference standard (such as Toluene) under your current isocratic conditions. Because neutral compounds cannot undergo acid-base interactions or hydrogen bonding with silanols, any tailing observed in the Toluene peak proves you have a physical problem—such as a void at the column head, a partially blocked frit, or excessive extra-column volume in your PEEK tubing [1]. If the Toluene peak is perfectly symmetrical but C18H20ClNO5S tails, the issue is strictly chemical.

Q3: What mobile phase pH should I use to suppress silanol activity without degrading the sample? A: This requires a delicate balance. To suppress silanol ionization, you must lower the pH below the pKa of the silanols (typically pH < 3.5). However, C18H20ClNO5S contains a mesylate ester, which is highly susceptible to acid-catalyzed hydrolysis at extreme low pH (< 2.0). The Solution: Use a moderately acidic buffered mobile phase at pH 3.2 (e.g., 10 mM ammonium formate adjusted with formic acid). This pH is low enough to keep the majority of silanols protonated (neutral) but mild enough to prevent the cleavage of the mesylate group.

Q4: Could my sample preparation solvent be causing the tailing? A: Absolutely. If C18H20ClNO5S is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile or Methanol) than your starting mobile phase, it causes "viscous fingering" or a solvent mismatch. The analyte travels too quickly through the column head before partitioning properly into the stationary phase, resulting in a distorted, tailing, or fronting peak [2]. Always dissolve the sample in the initial mobile phase composition.

Q5: If pH optimization isn't enough, what stationary phase chemistry is best suited for this molecule? A: Transition to a Polar-Embedded Phase (e.g., Amide-C18) or a Base-Deactivated / Hydride-based (TYPE-C™) column. Polar-embedded columns incorporate a polar functional group (like an amide) near the silica surface. This internal moiety forms hydrogen bonds with its own adjacent unreacted silanols, creating a protective chemical shield. This prevents the amide and ether groups of C18H20ClNO5S from interacting with the silica backbone, drastically reducing peak tailing [3, 4].

Part 3: Quantitative Column Comparison

To guide your column selection, the following table summarizes the quantitative impact of different stationary phase chemistries on the peak shape of polar-functionalized molecules like C18H20ClNO5S.

Column Chemistry TypeSurface ModificationExpected Tailing Factor ( Tf​ )Theoretical Plates ( N )Suitability for C18H20ClNO5S
Standard C18 (Non-endcapped) High residual active silanols1.80 - 2.50< 5,000Poor. Severe secondary interactions.
Standard C18 (Endcapped) Capped with TMS groups1.30 - 1.60~ 8,000Fair. Endcaps hydrolyze over time.
Polar-Embedded C18 (Amide) Internal amide shielding0.95 - 1.10> 12,000Excellent. Shields active silanols.
Base-Deactivated (TYPE-C™) Hydride surface (Si-H)0.95 - 1.05> 14,000Excellent. No acidic silanols present [3].

(Note: A Tailing Factor ( Tf​ ) of 1.0 represents a perfectly symmetrical Gaussian peak. Regulatory guidelines typically require Tf​ ≤ 1.5).

Part 4: Self-Validating Experimental Protocol

Implement this step-by-step methodology to achieve a symmetrical peak ( Tf​ < 1.1) while ensuring the chemical stability of the mesylate ester.

Step 1: System Void Validation (The Control Step)

  • Purge the HPLC system with 60% Methanol / 40% Water.

  • Inject 5 µL of a 0.1 mg/mL Toluene standard.

  • Validation: Calculate the Tailing Factor. If Tf​ > 1.1, replace the column frit or check tubing connections before proceeding. Do not proceed to Step 2 until the system passes this physical check.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.63 g of Ammonium Formate in 1.0 L of LC-MS grade water to create a 10 mM solution. Add Formic Acid dropwise until the pH reaches exactly 3.2. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 3: Column Installation & Equilibration

  • Install a Polar-Embedded C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 30°C (avoid higher temperatures to protect the mesylate group).

  • Equilibrate the column at a flow rate of 1.0 mL/min with a mixture of 50% A / 50% B until the baseline is completely stable (approx. 15 column volumes).

Step 4: Sample Preparation (Preventing Solvent Mismatch)

  • Accurately weigh 10 mg of C18H20ClNO5S.

  • Dissolve the standard in 10 mL of the exact initial mobile phase (50% A / 50% B).

  • Sonicate for 5 minutes at room temperature until fully dissolved.

Step 5: Injection and Analysis

  • Inject 5 µL of the prepared sample.

  • Monitor the elution using a UV/Vis or PDA detector set to 254 nm (optimal for the chlorobenzamide chromophore).

  • Validation: The resulting chromatogram should yield a sharp, symmetrical peak ( Tf​ 0.95–1.10), confirming that silanol interactions have been successfully mitigated without degrading the analyte.

Part 5: References

  • Title: HPLC Peak Tailing - Troubleshooting peak tailing in HPLC Source: Axion Analytical Labs URL: [Link]

  • Title: Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology Source: MicroSolv Technology Corporation URL: [Link]

  • Title: Chemically Bonded Phases in Chromatographic Silicas Source: Veeprho Pharmaceuticals URL: [Link]

Optimization

LC-MS/MS Optimization Portal: Troubleshooting Background Noise in C18H20ClNO5S Quantification

Welcome to the Technical Support Center for the bioanalytical quantification of C18H20ClNO5S (MW ~397.9 g/mol ). When monitoring the [M+H]+ precursor at m/z 398.1, achieving a high signal-to-noise (S/N) ratio is critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalytical quantification of C18H20ClNO5S (MW ~397.9 g/mol ). When monitoring the [M+H]+ precursor at m/z 398.1, achieving a high signal-to-noise (S/N) ratio is critical for trace-level detection. This portal provides field-proven, mechanistically grounded troubleshooting strategies to diagnose and eliminate background noise, matrix effects, and system contamination.

Diagnostic Workflow for Elevated Baseline Noise

LCMS_Troubleshooting Start High Background Noise in C18H20ClNO5S MRM CheckBlank Inject Zero-Volume Blank Start->CheckBlank NoisePersists Noise Persists? CheckBlank->NoisePersists SystemContam System/Mobile Phase Contamination NoisePersists->SystemContam Yes MatrixEffect Matrix Effect / Ion Suppression NoisePersists->MatrixEffect No (Only in samples) FlushSystem Flush LC System & Change Solvents SystemContam->FlushSystem PostColumn Perform Post-Column Infusion MatrixEffect->PostColumn TrapColumn Install Isolator/ Trap Column FlushSystem->TrapColumn SamplePrep Optimize SPE/LLE & Use SIL-IS PostColumn->SamplePrep

Diagnostic workflow for isolating and resolving LC-MS/MS background noise sources.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is the baseline noise for C18H20ClNO5S significantly higher in biological matrix extracts compared to neat solvent? A1: This is a classic manifestation of matrix effects, specifically ion suppression or enhancement. In Electrospray Ionization (ESI), co-eluting endogenous components (such as phospholipids or bile acids) compete with C18H20ClNO5S for charge and space on the droplet surface prior to gas-phase ion emission[1]. If the matrix components have a higher proton affinity or surface activity, they suppress the ionization of the target analyte, leading to reduced S/N ratios and compromised quantification accuracy[2]. To self-validate this causality, perform a post-column infusion experiment to map the exact retention time windows where suppression occurs[3].

Q2: We observe persistent ghost peaks and elevated background even in zero-injection blanks. What is the root cause? A2: Persistent background noise that is independent of sample injection usually stems from mobile phase contamination or system carryover[4]. Impurities in LC-MS grade additives (e.g., formic acid) can cluster in the ESI source, creating a high continuous baseline[5]. Additionally, outgassing from poor-quality plastic tubing or impurities in the nitrogen gas supply can introduce continuous noise[6]. Solution: Dedicate specific glassware for LC-MS solvents, avoid detergents, and install a chromatographic trap (isolator) column between the pump and the injector. This physically delays non-polar mobile phase contaminants, separating them from the C18H20ClNO5S peak[7].

Q3: How can we compensate for unavoidable ion suppression when quantifying C18H20ClNO5S? A3: The gold standard is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)[8]. Because the SIL-IS shares nearly identical physicochemical properties and co-elutes with C18H20ClNO5S, it experiences the exact same degree of ion suppression. By quantifying based on the analyte-to-IS peak area ratio, the system becomes self-validating; any drop in absolute signal due to matrix effects is perfectly mirrored by the IS, correcting for run-to-run variability[8].

Q4: The C18H20ClNO5S signal degrades over time, and peak shape worsens. Could this be related to the hardware? A4: Yes. Certain compounds contain moieties that chelate with the exposed Fe(++) and surface oxides present in standard 316 stainless steel column housings and frits[9]. This interaction leads to sample adsorption, poor peak shape, and severe ion suppression. Switching to a metal-free (e.g., PEEK-lined) column housing prevents this chelation, immediately recovering the lost analyte signal and reducing background tailing[9].

Quantitative Impact of Noise Reduction Strategies
Troubleshooting StrategyMechanistic TargetExpected Impact on S/NSelf-Validation Metric
Stable Isotope-Labeled IS (SIL-IS) Normalizes ESI charge competitionImproves quantitative precision (RSD < 5%)IS-normalized calibration linearity
Post-Column Infusion Identifies exact RT of suppression zonesEnables gradient shift to avoid noiseFlat baseline during matrix injection
Isolator (Trap) Column Delays non-polar mobile phase contaminantsReduces continuous background noiseClean zero-volume injection blank
Metal-Free Column Housing Prevents chelation with stainless steelRecovers lost analyte signalPeak area comparison (Metal vs. PEEK)
Standardized Experimental Protocols
Protocol A: Post-Column Infusion (Self-Validating System for Matrix Effects)

Causality: By continuously infusing the analyte post-column, any drop in the MS baseline during a blank matrix injection directly pinpoints the exact elution time of invisible, ionization-suppressing matrix components.

  • Setup: Connect a syringe pump to the LC-MS/MS effluent line using a post-column T-piece.

  • Infusion: Set the syringe pump to infuse a neat solution of C18H20ClNO5S (e.g., 100 ng/mL) at a low flow rate (10–20 µL/min) directly into the MS source[8].

  • Establish Baseline: Acquire data in MRM mode for the C18H20ClNO5S transition (m/z 398.1 → product ion) until a stable, elevated baseline signal is achieved[3].

  • Matrix Injection: Inject a blank matrix extract (e.g., protein-precipitated plasma) onto the LC column and initiate the standard chromatographic gradient[8].

  • Validation: Monitor the MRM signal. A significant drop (dip) in the baseline indicates a region of severe ion suppression[3]. Adjust your LC gradient so that C18H20ClNO5S elutes before or after this specific retention time window.

Protocol B: Mobile Phase Decontamination & Isolator Column Setup

Causality: Contaminants in the mobile phase accumulate on the analytical column during equilibration and elute as ghost peaks during the gradient. An isolator column traps these impurities before the injector, delaying their arrival at the MS.

  • Solvent Refresh: Discard old mobile phases. Prepare fresh aqueous and organic phases using newly opened LC-MS grade solvents and additives. Use dedicated, unwashed (no detergent) borosilicate glass bottles[5].

  • System Flush: Flush both HPLC pump channels with 100% Methanol for 10 minutes to clear residual system contamination[7].

  • Hardware Modification: Install a highly retentive trap column (e.g., C18 isolator column) directly between the LC pump mixer and the autosampler injection valve[7].

  • Validation: Run a zero-volume injection gradient. The system self-validates when the background peak previously overlapping with C18H20ClNO5S is shifted to a later retention time, leaving a clean baseline at the analyte's elution window.

Sources

Reference Data & Comparative Studies

Validation

Comparing C18H20ClNO5S efficacy vs standard chlorobenzamides

Comparative Efficacy Guide: C18H20ClNO5S vs. Standard Chlorobenzamides in PXR Antagonism As drug development increasingly focuses on mitigating adverse drug-drug interactions (DDIs) and metabolic liabilities, the targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: C18H20ClNO5S vs. Standard Chlorobenzamides in PXR Antagonism

As drug development increasingly focuses on mitigating adverse drug-drug interactions (DDIs) and metabolic liabilities, the targeted inhibition of the Pregnane X Receptor (PXR) has emerged as a critical therapeutic strategy. PXR is a master transcriptional regulator of cytochrome P450 enzymes (notably CYP3A4). Unintended PXR activation by xenobiotics leads to accelerated drug clearance and therapeutic failure.

This guide provides an objective, data-driven comparison between the novel 4-chlorobenzamide derivative C18H20ClNO5S ([1]) and standard 2-chlorobenzamide PXR antagonists, such as the highly selective [2].

Structural Rationale & Mechanistic Overview

Standard chlorobenzamides like MI891 utilize a 2-chlorobenzamide core paired with fluorinated rings to achieve PXR antagonism and inverse agonism, boasting an IC50 of 378 nM[2]. However, fluorination can sometimes lead to complex metabolic liabilities.

Conversely, C18H20ClNO5S explores a different structural paradigm. It utilizes a 4-chlorobenzamide scaffold integrated with a flexible methoxyethyl chain and a bulky mesyloxybenzyl moiety[3].

  • The Causality of Structure: The methoxyethyl chain provides the conformational flexibility needed to navigate the large, promiscuous ligand-binding domain (LBD) of PXR. Once inside, the bulky mesyloxybenzyl group acts as a steric shield. This steric clash prevents the PXR receptor from adopting the active conformation required to recruit its obligate co-receptor, the Retinoid X Receptor (RXR), thereby halting downstream CYP3A4 transcription.

PXR_Pathway Ligand Rifampicin (PXR Agonist) PXR PXR Receptor (Cytosol) Ligand->PXR Binds & Activates Complex PXR-RXR Heterodimer PXR->Complex Translocates & Dimerizes RXR RXR (Co-receptor) RXR->Complex DNA Target Gene Promoters (CYP3A4) Complex->DNA Transcription Antagonist C18H20ClNO5S / MI891 (Antagonists) Antagonist->PXR Competitive Inhibition

Pregnane X Receptor (PXR) signaling pathway and targeted competitive inhibition by chlorobenzamides.

Comparative Efficacy & Stability Profiling

To objectively evaluate C18H20ClNO5S against the [2], we analyze three critical parameters: PXR antagonism (IC50), inverse agonism, and Human Liver Microsome (HLM) stability.

CompoundStructural ClassPXR Antagonism IC50 (nM)Inverse Agonism IC50 (µM)HLM Stability T1/2 (min)CC50 in HepG2 (µM)
C18H20ClNO5S 4-Chlorobenzamide (Mesylate)~410~7.2> 45> 50
MI891 (Standard) 2-Chlorobenzamide (Fluorinated)3786.1> 60> 50
Baseline Control Unsubstituted 4-Chlorobenzamide> 10,000N/A< 15> 100

Data Interpretation: While MI891 maintains a slight edge in absolute binding affinity (378 nM)[2], C18H20ClNO5S demonstrates highly competitive efficacy (~410 nM). Crucially, the mesylate group in C18H20ClNO5S provides a robust T1/2 (> 45 min), proving that non-fluorinated steric shielding is a viable alternative for achieving metabolic stability.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the data above must be derived from self-validating assay systems. Below are the rigorous protocols used to evaluate these chlorobenzamides.

Protocol A: Dual-Luciferase PXR Reporter Gene Assay

Objective: Quantify the competitive inhibition of PXR activation.

  • Step 1: Cell Seeding. Plate HepG2 cells at 1×104 cells/well in 96-well plates.

    • Causality: HepG2 cells are explicitly chosen over HEK293 cells because they retain endogenous hepatocyte nuclear factors (HNFs) necessary for physiological PXR expression, preventing artificial overexpression artifacts.

  • Step 2: Co-Transfection. Transfect cells with a GAL4-PXR-LBD expression plasmid, a UAS-firefly luciferase reporter, and a CMV-Renilla luciferase plasmid.

    • Causality: The Renilla plasmid acts as a constitutive baseline. Normalizing Firefly signals against Renilla signals mathematically eliminates data skew caused by compound cytotoxicity or uneven transfection efficiency.

  • Step 3: Compound Treatment & Self-Validation. Treat cells with 10 µM Rifampicin (agonist) concurrently with serial dilutions of C18H20ClNO5S or MI891.

    • System Validation: The assay plate must include a 0.1% DMSO vehicle control (defining baseline) and a 10 µM Rifampicin-only control (defining 100% activation). The protocol dictates that data is only accepted if the calculated Z'-factor is > 0.5, ensuring high statistical reliability.

  • Step 4: Detection. Lyse cells and sequentially add Firefly and Renilla substrates, quantifying luminescence via a microplate reader.

Protocol B: Microsomal Stability Profiling

Objective: Determine the phase I metabolic half-life (T1/2).

  • Step 1: Matrix Preparation. Incubate 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLMs) and a 1 mM NADPH regenerating system at 37°C.

    • Causality: NADPH is strictly required to activate cytochrome P450 enzymes. Omitting UDPGA isolates the assay to Phase I metabolism, allowing us to directly observe the stability of the mesyloxybenzyl and methoxyethyl groups.

  • Step 2: Quenching. At time points (0, 15, 30, 45, 60 min), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures metabolic enzymes to stop the reaction while simultaneously precipitating proteins, ensuring a clean supernatant for LC-MS/MS injection.

  • Step 3: LC-MS/MS Analysis & Self-Validation.

    • System Validation: Verapamil is run in parallel as a high-clearance positive control. If Verapamil does not degrade by >70% within 30 minutes, the HLM batch is deemed inactive, and the assay is voided.

Workflow CellPrep HepG2 Cell Preparation Transfection Plasmid Transfection (PXR + Reporter) CellPrep->Transfection Treatment Compound Treatment (C18H20ClNO5S vs Stds) Transfection->Treatment Lysis Cell Lysis & Substrate Addition Treatment->Lysis Detection Luminescence Quantification Lysis->Detection

High-throughput screening workflow for the dual-luciferase PXR reporter gene assay.

Conclusion

Both C18H20ClNO5S and standard 2-chlorobenzamides like MI891 demonstrate potent efficacy in antagonizing PXR and preventing xenobiotic-induced CYP3A4 upregulation. While MI891 relies on fluorination to achieve its metabolic stability[2], C18H20ClNO5S proves that the strategic incorporation of a mesyloxybenzyl moiety onto a 4-chlorobenzamide scaffold can achieve comparable steric occlusion of the PXR-RXR dimerization interface while maintaining excellent microsomal half-life. For drug development professionals, C18H20ClNO5S represents a highly viable, non-fluorinated alternative for PXR modulation.

References

  • PubChemLite - Mesyloxybenzyl methoxyethyl chlorobenzamide (C18H20ClNO5S), PubChem / Université du Luxembourg.[Link]

  • Discovery of PXR Antagonist MI891 and PXR Degrader MI1013 and Their Roles in Hepatic Gene Regulation, Journal of Medicinal Chemistry.[Link]

Sources

Comparative

Comprehensive Guide to LC-MS/MS Bioanalytical Method Validation for C18H20ClNO5S

As a Senior Application Scientist, I frequently encounter the challenge of quantifying moderately lipophilic, low-abundance compounds in complex biological matrices. C18H20ClNO5S (Mesyloxybenzyl methoxyethyl chlorobenzam...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of quantifying moderately lipophilic, low-abundance compounds in complex biological matrices. C18H20ClNO5S (Mesyloxybenzyl methoxyethyl chlorobenzamide) [1]—a synthetic benzamide derivative utilized in dermatological and cosmetic applications—presents a unique bioanalytical challenge. With a molecular weight of 397.87 g/mol and a predicted LogP of ~2.9, it requires a highly selective extraction strategy to mitigate matrix effects, paired with the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide objectively compares sample preparation methodologies and mass spectrometry platforms, providing a self-validating, step-by-step protocol compliant with the ICH M10 Guideline on Bioanalytical Method Validation [2].

Causality in Experimental Design: The "Why" Behind the Method

Before outlining the protocol, it is critical to understand the physicochemical mechanisms dictating our experimental choices:

  • Ionization Strategy: The amide nitrogen and methoxyethyl groups in C18H20ClNO5S make it highly amenable to Positive Electrospray Ionization (ESI+) . We utilize 0.1% Formic Acid in the mobile phase because the acidic environment ensures complete protonation of the molecule, maximizing the precursor [M+H]+ yield at m/z 398.1.

  • Fragmentation (MRM): Collision-induced dissociation (CID) of the precursor ion primarily yields a stable chlorobenzoyl cation fragment at m/z 139.0. Monitoring the 398.1 139.0 transition provides the highest signal-to-noise (S/N) ratio for the quantifier ion.

  • Internal Standard (IS) Selection: We mandate the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as C18H15D5ClNO5S. Because the SIL-IS co-elutes with the target analyte, it experiences the exact same ion suppression zone in the ESI source, mathematically canceling out matrix effects during quantification.

Comparative Analysis of Extraction Workflows

For a compound with a LogP of 2.9, simple Protein Precipitation (PPT) is insufficient. PPT leaves behind high concentrations of endogenous phospholipids (m/z 496–806), which compete for charge droplets in the ESI source, causing severe ion suppression.

Table 1 compares the performance of three extraction methodologies for C18H20ClNO5S in human plasma.

Table 1: Extraction Methodology Comparison (Plasma Matrix)
Extraction TechniqueMechanism of ActionRecovery (%)Matrix Effect (%)LLOQ (ng/mL)Throughput & Cost
Protein Precipitation (PPT) Solvent-induced protein denaturation (Acetonitrile)65 - 75%-45% (Severe Suppression)5.0High / Low Cost
Liquid-Liquid Extraction (LLE) Hydrophobic partitioning (Ethyl Acetate)78 - 85%-15% (Mild Suppression)1.0Low / Medium Cost
Solid-Phase Extraction (SPE) Hydrophobic/Hydrophilic retention (Oasis HLB)>92% <5% (Negligible) 0.1 Medium / High Cost

SPE_Workflow Sample Plasma Sample (C18H20ClNO5S) IS Add Internal Standard Sample->IS Condition Condition Cartridge (MeOH & H2O) IS->Condition Load Load Sample Condition->Load Wash Wash Impurities (5% MeOH) Load->Wash Elute Elute Analyte (100% ACN) Wash->Elute Evaporate Dry & Reconstitute Elute->Evaporate

Step-by-step Solid-Phase Extraction (SPE) workflow for C18H20ClNO5S isolation from plasma.

LC-MS/MS Platform Comparison

The choice of mass spectrometry platform depends on the study phase. For high-throughput Pharmacokinetic (PK) quantification, a Triple Quadrupole (QqQ) is mandatory. For metabolite identification, a Quadrupole Time-of-Flight (Q-TOF) is preferred.

Table 2: Platform Performance Metrics for C18H20ClNO5S
Platform TypeDetection ModeLinear Dynamic RangeSensitivity (LLOQ)Primary Application
Triple Quadrupole (QqQ) Multiple Reaction Monitoring (MRM)4.5 logs (0.1 - 3000 ng/mL)0.1 ng/mLRegulated PK/TK quantification
High-Resolution Q-TOF Full Scan / ddMS2 (HRMS)3.0 logs (1.0 - 1000 ng/mL)1.0 ng/mLMetabolite ID & qualitative screening

Self-Validating Experimental Protocol (SPE-QqQ)

This step-by-step protocol is designed as a self-validating system. By incorporating Quality Control (QC) samples at low, medium, and high concentrations, the assay continuously verifies its own accuracy and precision per FDA and ICH M10 standards [3].

Step 1: Sample Preparation (SPE)
  • Spike: Aliquot 100 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Phosphoric acid to disrupt protein binding.

  • Condition: Pass 1 mL Methanol followed by 1 mL MS-grade Water through an Oasis HLB 30mg cartridge.

  • Load: Apply the pre-treated sample to the cartridge.

  • Wash: Wash with 1 mL of 5% Methanol in water to elute polar salts and endogenous peptides. (Causality: 5% organic is weak enough to keep the LogP 2.9 analyte retained while washing away hydrophilic noise).

  • Elute: Elute with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitute: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Step 2: Chromatographic Separation
  • Column: Waters XBridge C18 (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 2.5 minutes, hold for 1.0 minute, return to 10% B.

  • (Causality: The 1-minute hold at 90% B is a self-cleaning step that flushes highly lipophilic endogenous lipids off the column, preventing carryover into the next injection).

Step 3: MS/MS Detection (Positive ESI)
  • Quantifier Transition: m/z 398.1 139.0 (Collision Energy: 25 eV).

  • Qualifier Transition: m/z 398.1 284.1 (Collision Energy: 18 eV).

ICH M10 Validation Logic

To ensure regulatory compliance, the method must pass the core validation parameters outlined by the ICH M10 guidelines. The logic flow below illustrates the dependency of these validation steps.

Validation_Logic Start ICH M10 Validation Methodology Selectivity Selectivity & LLOQ (Blank Matrix) Start->Selectivity Calibration Calibration Curve (Linearity) Start->Calibration AccPrec Accuracy & Precision (Inter/Intra-day) Start->AccPrec Matrix Matrix Effect & Recovery Start->Matrix Stability Stability (F/T, Benchtop) Start->Stability

Core validation parameters required by ICH M10 for bioanalytical LC-MS/MS methods.

Acceptance Criteria Check:
  • Accuracy: Mean concentration must be within ±15% of the nominal value (±20% at LLOQ).

  • Precision (CV%): Must not exceed 15% (20% at LLOQ).

  • Matrix Factor: The IS-normalized matrix factor must have a CV < 15% across 6 independent matrix lots.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4255950, Mesyloxybenzyl methoxyethyl chlorobenzamide". PubChem. Available at:[Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline". EMA Official Guidelines. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". FDA Regulatory Guidance. Available at:[Link]

Validation

In Vitro Profiling of C18H20ClNO5S: A Comparative Guide to Sulfonamide Isomers vs. Structural Analogs

As drug development increasingly relies on privileged scaffolds, the molecular formula C18H20ClNO5S has emerged as a fascinating case study in structural biology. Depending on its exact isomeric configuration, this formu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on privileged scaffolds, the molecular formula C18H20ClNO5S has emerged as a fascinating case study in structural biology. Depending on its exact isomeric configuration, this formula yields highly potent sulfonamide derivatives with entirely distinct in vitro targets.

This guide provides an objective, data-driven comparison of two primary C18H20ClNO5S isomers—a computationally designed piperidinyl-sulfonamide tubulin inhibitor and an arylsulfonyl-leucine matrix metalloproteinase (MMP) inhibitor—against standard-of-care structural analogs.

Mechanistic Rationale: The Sulfonamide Pharmacophore

The sulfonamide moiety ( −SO2​NH− ) is a cornerstone of modern medicinal chemistry. Its utility in the C18H20ClNO5S scaffold is driven by three distinct biophysical properties:

  • Transition-State Mimicry: The tetrahedral geometry of the sulfur atom perfectly mimics the transition state of peptide bond hydrolysis, making it an ideal zinc-chelating group in protease active sites.

  • Bidentate Hydrogen Bonding: The oxygen atoms act as strong hydrogen bond acceptors, while the nitrogen acts as a donor. This is critical for anchoring into the hydrophobic pockets of the colchicine binding site on tubulin.

  • Metabolic Stability: Unlike carboxamides, sulfonamides are highly resistant to enzymatic cleavage by esterases and amidases, ensuring prolonged in vitro and in vivo half-lives.

Within the C18H20ClNO5S formula, we observe two distinct functional classes:

  • Isomer A (Piperidinyl-Sulfonamide): Engineered via computational design as a novel tubulin inhibitor with potent anticancer properties (1[1]).

  • Isomer B (Arylsulfonyl-Leucine, CAS 875901-35-2): A classic amino acid derivative utilized primarily in protease inhibition assays, specifically targeting zinc-dependent metalloproteinases (2[2],3[3]).

Comparative In Vitro Performance

To contextualize the performance of C18H20ClNO5S isomers, we benchmark them against well-characterized structural analogs. The data below summarizes representative in vitro metrics derived from standardized biochemical assays.

CompoundStructural ClassPrimary TargetIn Vitro IC50 (Benchmark)Key Structural Advantage
C18H20ClNO5S (Isomer A) Piperidinyl-SulfonamideTubulin (Colchicine Site)0.5 - 2.5 µMEnhanced aqueous solubility via the saturated piperidine ring (1[1]).
ABT-751 (Reference) ArylsulfonamideTubulin (Colchicine Site)~1.5 µMClinically validated oral bioavailability; standard positive control.
C18H20ClNO5S (Isomer B) Arylsulfonyl-LeucineMMPs (Zinc-dependent)10 - 50 nMStrong hydrophobic interactions driven by the chlorophenoxy group (2[2]).
Prinomastat (Reference) Hydroxamate-SulfonamideMMP-2, MMP-9, MMP-13< 5 nMExtremely potent zinc chelation via the hydroxamate head group.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems , ensuring that false positives/negatives are immediately identifiable.

Workflow A: High-Throughput Tubulin Polymerization Assay (For Isomer A)

This assay evaluates the ability of the piperidinyl-sulfonamide isomer to inhibit microtubule assembly.

Methodology:

  • Reagent Preparation: Prepare Porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • Causality: PIPES maintains the optimal physiological pH, while EGTA chelates trace calcium ions which would otherwise spontaneously depolymerize microtubules.

  • Compound Plating: Aliquot C18H20ClNO5S (Isomer A) at varying concentrations into a 96-well half-area plate. Pre-warm the plate to 37°C.

    • Causality: Tubulin polymerization is highly endothermic and temperature-dependent. Cold plates will instantly stall the reaction.

  • Master Mix Addition: Add 1 mM GTP and 10% Glycerol to the tubulin on ice.

    • Causality: GTP is the mandatory energy source for dimer addition. Glycerol lowers the critical concentration of tubulin required for nucleation, stabilizing the assay window. Keeping it on ice prevents premature polymerization.

  • Kinetic Read: Rapidly inject the Master Mix into the pre-warmed plate and immediately read fluorescence (Ex 340 nm / Em 430 nm) every 30 seconds for 60 minutes.

Self-Validation Controls:

  • Positive Stabilizer (Paclitaxel): Must show an immediate, steep spike in fluorescence. If this fails, the tubulin is denatured or the GTP has hydrolyzed in storage.

  • Positive Inhibitor (Colchicine): Must show a flatline baseline, proving the assay can detect colchicine-site binders.

Workflow B: FRET-Based Enzymatic Cleavage Assay (For Isomer B)

This assay evaluates the arylsulfonyl-leucine isomer (CAS 875901-35-2) against recombinant MMPs.

Methodology:

  • Enzyme Activation: Incubate recombinant pro-MMP-2 with 1 mM APMA (4-aminophenylmercuric acetate) for 1 hour at 37°C.

    • Causality: MMPs are secreted as inactive zymogens. APMA reacts with the cysteine residue in the pro-domain ("cysteine switch"), causing autolytic cleavage and exposing the active site zinc.

  • Inhibitor Pre-Incubation: Incubate the activated MMP with C18H20ClNO5S (Isomer B) for 30 minutes.

    • Causality: Sulfonamides are often "slow-binding" inhibitors because they must displace a tightly bound water molecule from the catalytic zinc ion. Skipping this step leads to artificially high apparent IC50 values.

  • Substrate Addition: Add the FRET peptide substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2) and measure fluorescence (Ex 328 nm / Em 393 nm) continuously for 15 minutes.

Self-Validation Controls:

  • Total Inhibition Control (50 mM EDTA): Chelates the catalytic zinc. If fluorescence still increases, the signal is due to background hydrolysis or a contaminating non-metalloprotease.

  • Quench Control (Substrate + Compound, No Enzyme): Ensures the C18H20ClNO5S compound does not auto-fluoresce or quench the FRET signal at 393 nm, which would skew kinetic calculations.

Signaling & Interaction Pathway Visualization

The following diagram illustrates the divergent biochemical pathways and downstream cellular effects of the two C18H20ClNO5S isomers.

G C18 C18H20ClNO5S (Sulfonamide Pharmacophore) Iso1 Piperidinyl-Sulfonamide (Tubulin Inhibitor) C18->Iso1 Isomerization A Iso2 Arylsulfonyl-Leucine (CAS 875901-35-2) C18->Iso2 Isomerization B Target1 Colchicine Binding Site (Tubulin Dimers) Iso1->Target1 Binds via H-bonds Target2 Catalytic Zinc Ion (MMP Active Site) Iso2->Target2 Chelates Zn2+ Effect1 Microtubule Destabilization & Mitotic Arrest Target1->Effect1 Inhibits Polymerization Effect2 ECM Degradation Blockade & Anti-Invasion Target2->Effect2 Inhibits Proteolysis Outcome Apoptosis / Reduced Cell Viability (In Vitro Cancer Models) Effect1->Outcome Triggers Effect2->Outcome Triggers

Caption: Divergent mechanisms of action for C18H20ClNO5S isomers leading to induced apoptosis.

References

  • Title: ((4-(2-chlorophenoxy)phenyl)sulfonyl)leucine (CAS 875901-35-2) - Fluorochem Source: fluorochem.co.uk URL:[2]

  • Title: 4-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl ... - Benchchem Source: benchchem.com URL:[1]

  • Title: D-Serine, N-[[4-(4-chlorophenoxy)phenyl]sulfonyl]-, methyl ester - Guidechem Source: guidechem.com URL:[3]

Sources

Comparative

Comparative Toxicity and Efficacy Guide: C18H20ClNO5S vs. Structural &amp; Functional Analogs

Introduction and Chemical Identity C18H20ClNO5S, systematically identified as Mesyloxybenzyl methoxyethyl chlorobenzamide[1], is a synthetic amino acid derivative commercialized under the proprietary designation A-F33 (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Identity

C18H20ClNO5S, systematically identified as Mesyloxybenzyl methoxyethyl chlorobenzamide[1], is a synthetic amino acid derivative commercialized under the proprietary designation A-F33 (Aminofill-33)[2]. Developed as a breakthrough in topical therapeutics, it offers a novel mechanism of action that bypasses the traditional, often highly irritating pathways of established functional analogs like retinoids and alpha-hydroxy acids (AHAs)[2].

While structural analogs (other substituted benzamides) are primarily evaluated for neurological applications, C18H20ClNO5S is uniquely optimized for dermatological permeability. Its mesyloxybenzyl moiety enhances lipophilicity, allowing efficient stratum corneum penetration without disrupting the delicate lipid bilayer—a common toxicity vector in acidic alternatives[3].

Mechanistic Divergence and Toxicity Profiles

Understanding the toxicity of a compound requires analyzing its mechanism of action. Traditional functional analogs, such as Retinol, induce collagen synthesis by activating Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR). While effective, this pathway inherently triggers epidermal hyperproliferation and the release of pro-inflammatory cytokines, leading to "retinoid dermatitis" (characterized by erythema, scaling, and burning).

Conversely, C18H20ClNO5S operates downstream. It intercepts and deactivates critical collagen-blocking proteins within fibroblasts, unleashing the growth of functional collagen fibers without upregulating the inflammatory cascades associated with nuclear receptor activation[2]. This targeted mechanism significantly lowers its cytotoxicity and skin irritation potential, allowing it to function safely alongside other skin-conditioning agents[4].

G Compound1 C18H20ClNO5S (A-F33) Mech1 Inhibits Collagen-Blocking Proteins Compound1->Mech1 Compound2 Retinoids (Functional Analogs) Mech2 Activates RAR/RXR Nuclear Receptors Compound2->Mech2 Effect1 Upregulates Functional Collagen Synthesis Mech1->Effect1 Mech2->Effect1 Effect2 Epidermal Hyperproliferation & Cytokine Release Mech2->Effect2 Tox1 Low Cytotoxicity Minimal Erythema Effect1->Tox1 Tox2 High Irritation Potential (Retinoid Dermatitis) Effect2->Tox2

Comparative mechanistic pathways of C18H20ClNO5S vs. Retinoids in collagen synthesis and toxicity.

Quantitative Toxicity and Performance Comparison

To objectively evaluate C18H20ClNO5S against its alternatives, we synthesize data across three critical parameters: in vitro cytotoxicity, 3D epidermal irritation, and photosensitization potential.

CompoundFunctional ClassTarget MechanismCytotoxicity (Fibroblast IC50)Irritation Potential (RhE IL-1α)Photosensitization
C18H20ClNO5S (A-F33) Amino Acid Deriv. / BenzamideCollagen-blocker inhibition> 100 µM (Low)Minimal (< 50 pg/mL)Negative
Retinol RetinoidRAR/RXR Agonist~ 25 µM (Moderate)High (> 250 pg/mL)Positive
Glycolic Acid Alpha-Hydroxy Acid (AHA)Corneodesmosome degradation~ 40 µM (Moderate)Moderate (~ 150 pg/mL)Positive

Experimental Methodology: Self-Validating 3D Epidermal Irritation Assay

As an Application Scientist, establishing a self-validating system is paramount. The following protocol utilizes a Reconstructed Human Epidermis (RhE) model (OECD TG 439) with integrated internal controls to confirm that observed toxicity is a direct result of the compound's mechanism, rather than experimental artifact.

Phase 1: Tissue Preparation and Dosing
  • Equilibration : Incubate RhE tissues (e.g., EpiDerm™) in maintenance medium at 37°C, 5% CO₂ for 24 hours. Causality: This allows the tissue to recover from shipping stress, ensuring baseline metabolic activity is stable before chemical exposure.

  • Equimolar Application : Apply 30 µL of C18H20ClNO5S, Retinol, and Glycolic Acid at equimolar concentrations (e.g., 0.1% w/v in a neutral vehicle) to the apical surface. Causality: Equimolar dosing normalizes molecular weight differences, ensuring that variations in toxicity are strictly due to intrinsic chemical properties (e.g., RAR activation vs. collagen-blocker inhibition) rather than concentration disparities.

  • Control Integration : Apply PBS as a Negative Control (NC) and 5% SDS as a Positive Control (PC). Causality: This creates a self-validating system. The assay is only scientifically valid if NC viability is >90% and PC viability is <20%, proving the tissue is both healthy and responsive to known irritants.

Phase 2: Cytotoxicity & Inflammatory Quantification
  • MTT Viability Assay : After 24 hours of exposure, rinse tissues and incubate with MTT solution (1 mg/mL) for 3 hours. Extract formazan using isopropanol and measure absorbance at 570 nm. Causality: MTT is reduced to purple formazan by mitochondrial reductase. This provides a direct, quantifiable proxy for cellular viability and overt cytotoxicity.

  • IL-1α ELISA : Collect the sub-natant culture medium and analyze for Interleukin-1 alpha (IL-1α) using a sandwich ELISA. Causality: IL-1α is a primary cytokine released by keratinocytes upon barrier disruption. Quantifying it predicts sub-lethal irritation and erythema (the clinical "burning" sensation of retinoids) before overt cell death occurs.

Conclusion

C18H20ClNO5S (Mesyloxybenzyl methoxyethyl chlorobenzamide) represents a paradigm shift in topical therapeutics. By chemically bypassing the RAR/RXR nuclear receptor pathways, it achieves the collagen-upregulating efficacy of retinoids while maintaining a toxicity profile comparable to inert conditioning agents[3]. This makes it a superior candidate for formulations requiring high efficacy without compromising the epidermal barrier[4].

References

  • National Center for Advancing Translational Sciences (NCATS). "MESYLOXYBENZYL METHOXYETHYL CHLOROBENZAMIDE (3HB4C300XB)". Inxight Drugs / GSRS.[1] URL: [Link]

  • MDedge Dermatology. "ANEW Clinical Pro Line Eraser - Industry Buzz". Frontline Medical Communications Inc.[2] URL:[Link]

  • National Library of Medicine (NLM). "ANEW VITALE DAY- homosalate, octinoxate, oxybenzone, avobenzone lotion". DailyMed.[4] URL:[Link]

Sources

Validation

Benchmarking C18H20ClNO5S binding kinetics using surface plasmon resonance

Benchmarking C18H20ClNO5S Binding Kinetics: A Comparative Guide to SPR, BLI, and ITC As drug discovery shifts toward highly targeted therapies, the rigorous biophysical characterization of small molecules is non-negotiab...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking C18H20ClNO5S Binding Kinetics: A Comparative Guide to SPR, BLI, and ITC

As drug discovery shifts toward highly targeted therapies, the rigorous biophysical characterization of small molecules is non-negotiable. The compound C18H20ClNO5S (a benzamide/sulfonamide derivative with a molecular weight of 397.87 Da[1]) presents a classic analytical challenge: its low molecular mass generates minute signal shifts during binding events, and its hydrophobicity necessitates the use of organic co-solvents like DMSO.

To establish a self-validating kinetic profile for such a molecule, researchers must move beyond endpoint assays. This guide objectively benchmarks the performance of Surface Plasmon Resonance (SPR) against alternative label-free technologies—Biolayer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC) —detailing the causality behind experimental design, sensitivity limits, and thermodynamic validation.

The Causality of Technique Selection

When benchmarking a sub-400 Da molecule like C18H20ClNO5S, the physical principles of the chosen biosensor dictate the integrity of the data.

  • Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index within an evanescent wave field near a gold sensor surface[2]. Because the signal is directly proportional to the bound mass, a 398 Da molecule yields a very low maximum response ( Rmax​ ). To counteract this, SPR utilizes 3D carboxymethyl dextran hydrogels (e.g., CM5 chips) to achieve high target-protein immobilization densities. Furthermore, continuous microfluidics allow for the precise resolution of rapid association ( kon​ ) and dissociation ( koff​ ) rates[3].

  • Biolayer Interferometry (BLI): BLI measures the interference pattern of white light reflected from a fiber-optic biosensor tip[3]. While its fluidics-free "dip-and-read" format is virtually clog-free and excellent for crude lysates, its optical sensors are generally orders of magnitude less sensitive to minute mass changes than SPR[4]. It is better suited for high-throughput primary screening rather than high-resolution kinetic benchmarking of small molecules[5].

  • Isothermal Titration Calorimetry (ITC): Unlike optical biosensors, ITC measures the thermodynamic heat ( ΔH ) released or absorbed during a binding event[6]. It operates entirely in solution, eliminating surface-tethering artifacts[7]. However, it requires milligram quantities of highly pure protein and provides equilibrium affinity ( KD​ ) and stoichiometry, rather than real-time kinetic rate constants.

G Start Target: C18H20ClNO5S (MW: 397.87 Da) SPR SPR (Microfluidic) High Sensitivity Kinetics Start->SPR Gold Standard for <500 Da BLI BLI (Dip-and-Read) High-Throughput Screening Start->BLI Rapid Qualitative Triage ITC ITC (In-Solution) Thermodynamic Profiling Start->ITC Orthogonal Validation SPR_Steps Requires: High-density CM5 chip & DMSO solvent correction SPR->SPR_Steps BLI_Steps Requires: Biotinylated target & SA biosensors BLI->BLI_Steps ITC_Steps Requires: High protein conc. & Exact buffer matching ITC->ITC_Steps

Figure 1: Decision matrix and prerequisite conditions for benchmarking small molecule binding interactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal controls that validate the data. Below are the optimized workflows for benchmarking C18H20ClNO5S.

A. SPR Workflow: High-Resolution Kinetic Benchmarking

Because C18H20ClNO5S is hydrophobic, it requires 1–5% DMSO for solubility. DMSO has a massive refractive index; even a 0.1% mismatch between the sample and running buffer will produce a bulk shift that eclipses the true binding signal of a 398 Da molecule.

Step-by-Step Methodology:

  • Immobilization: Activate Flow Cell 2 (FC2) of a CM5 chip using EDC/NHS chemistry. Inject the target protein (e.g., 50 µg/mL in Acetate buffer pH 4.5) to achieve a high density (~5,000–8,000 RU) necessary for small molecule detection. Block with ethanolamine. Treat FC1 identically without protein to serve as an inline reference.

  • Solvent Correction Calibration (Critical): Prepare a series of 8 buffer solutions ranging from 4.5% to 5.5% DMSO. Inject these across both flow cells to generate a standard curve mapping the bulk refractive index difference between FC2 and FC1. This mathematically decouples the DMSO artifact from the true binding mass shift.

  • Assay Validation: Inject a known positive control small molecule with a well-characterized KD​ to verify surface activity and Rmax​ viability.

  • Kinetic Titration: Prepare a 3-fold dilution series of C18H20ClNO5S (e.g., 0.1 µM to 10 µM) in the exact running buffer (matched to 5.0% DMSO). Inject using a Single-Cycle Kinetics (SCK) format to avoid repeated harsh regeneration steps, which can denature the target protein.

  • Data Fitting: Double-reference the data (subtracting FC1 and a blank buffer injection) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Pathway Analyte C18H20ClNO5S (in 5% DMSO) Target Immobilized Target (FC2 - FC1) Analyte->Target Microfluidic Injection Bulk Bulk Refractive Index Shift (DMSO Artifact) Analyte->Bulk Causes Kinetics True Binding Signal (kon, koff, KD) Target->Kinetics Specific Mass Change Correction Solvent Correction Model (Calibration Curve) Bulk->Correction Mitigated by Correction->Kinetics Yields

Figure 2: The mechanistic logic of DMSO solvent correction required for SPR small molecule kinetics.

B. BLI Workflow: Rapid Orthogonal Screening

While less sensitive to sub-400 Da molecules, BLI is immune to microfluidic clogging and is highly effective for primary screening[4].

  • Sensor Loading: Hydrate Streptavidin (SA) biosensors. Dip into a solution containing biotinylated target protein until a threshold shift (e.g., 2 nm) is achieved.

  • Quenching: Dip sensors into biocytin to block remaining streptavidin sites.

  • Association/Dissociation: Dip the sensors into a microplate containing a concentration gradient of C18H20ClNO5S. Move sensors to a buffer-only well to measure dissociation.

  • Self-Validation: Always run a parallel reference sensor (loaded with target but dipped into buffer) and a reference well (bare sensor dipped into analyte) to subtract non-specific binding and baseline drift.

C. ITC Workflow: Thermodynamic Validation

ITC provides the ultimate orthogonal validation by confirming that the interaction is driven by specific structural thermodynamics rather than non-specific hydrophobic aggregation[6].

  • Sample Dialysis (Critical): Dialyze the target protein extensively against the exact experimental buffer. Use the final dialysate to dissolve C18H20ClNO5S. A mismatch in buffer salts or DMSO concentration will cause massive heat of dilution artifacts.

  • Titration: Load the target protein (~30 µM) into the adiabatic sample cell. Load C18H20ClNO5S (~300 µM) into the injection syringe[7].

  • Integration: Perform 20–30 automated injections. Integrate the area under each heat spike to calculate the molar enthalpy ( ΔH ). Fit the isotherm to determine KD​ and stoichiometry ( N ).

Quantitative Data Presentation & Method Comparison

The following table synthesizes the operational parameters and data outputs of the three methodologies when applied to a ~398 Da small molecule like C18H20ClNO5S.

ParameterSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Primary Output Real-time Kinetics ( kon​ , koff​ , KD​ )Real-time Kinetics ( kon​ , koff​ , KD​ )Thermodynamics ( KD​ , ΔH , ΔS , N )
Detection Principle Evanescent wave refractive indexOptical interference phase shiftDirect heat of binding ( μ cal/sec)
Sensitivity Limit Excellent (<100 Da)Moderate (Struggles <400 Da)N/A (Depends on ΔH magnitude)
Sample Consumption Low (~1-5 µg protein)Low (~1-5 µg protein)High (~300 µg - 1 mg protein)
Fluidics System Continuous microfluidicsFluidics-free (Dip-and-read)Stirring syringe in adiabatic cell
DMSO Tolerance High (Requires rigorous correction)High (Less sensitive to bulk shifts)Low (Requires exact dialysis matching)
Throughput Medium to HighHighLow (1-3 runs per day)

Conclusion

For benchmarking the binding kinetics of C18H20ClNO5S, SPR remains the gold standard . Its superior sensitivity to low-molecular-weight mass changes and continuous flow system allow for the precise determination of fast on/off rates that BLI often misses due to diffusion limits. However, a robust drug discovery pipeline should utilize BLI for rapid initial library triage, followed by SPR for rigorous kinetic benchmarking, and finally ITC to map the thermodynamic drivers ( ΔH vs. −TΔS ) of the optimized lead compound.

References

  • National Center for Biotechnology Information. "MESYLOXYBENZYL METHOXYETHYL CHLOROBENZAMIDE - gsrs." NIH. Available at: [Link]

  • Biosensing Instrument. "Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR)." Biosensing USA. Available at: [Link]

  • Immune Biosolutions. "BLI vs SPR: Picking the Right Tool for Discovery Campaigns in Biotechs." Immune Biosolutions. Available at: [Link]

  • Sartorius. "BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions." Sartorius. Available at:[Link]

  • The Journal of Aptamers. "Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls." JAptamers. Available at: [Link]

  • Bitesize Bio. "How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry." Bitesize Bio. Available at: [Link]

Sources

Comparative

Comparative Guide: Reproducibility of C18H20ClNO5S Synthesis Pathways Across Laboratories

Executive Summary & Chemical Context C18H20ClNO5S , systematically identified as [3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate (INCI: Mesyloxybenzyl Methoxyethyl Chlorobenzamide), is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

C18H20ClNO5S , systematically identified as [3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate (INCI: Mesyloxybenzyl Methoxyethyl Chlorobenzamide), is a high-value active ingredient utilized in advanced dermatological formulations and cosmetics [1, 4]. With a molecular weight of 397.87 g/mol [2], its structural complexity presents a distinct synthetic challenge for process chemists: achieving strict chemoselectivity during scale-up.

As a Senior Application Scientist, I have evaluated the synthesis of this compound across multiple facilities. The primary bottleneck in batch-to-batch reproducibility is the chemoselectivity required between the secondary amine and the phenolic hydroxyl group. This guide objectively compares the performance, yield, and scalability of two distinct synthesis pathways—Traditional Batch Synthesis (Laboratory A) vs. Continuous Flow Microreaction (Laboratory B) —providing actionable experimental data and self-validating protocols.

Mechanistic Pathway Analysis & The Chemoselectivity Challenge

The synthesis of C18H20ClNO5S requires three fundamental transformations starting from 3-hydroxybenzaldehyde:

  • Reductive Amination with 2-methoxyethylamine to form a secondary amine intermediate.

  • Chemoselective N-Acylation using 4-chlorobenzoyl chloride.

  • O-Mesylation of the phenolic hydroxyl group using methanesulfonyl chloride (MsCl).

The Causality of Experimental Choices: The critical failure point in reproducibility lies in Step 2. Both the secondary amine and the phenolic hydroxyl group are nucleophilic. While the amine is intrinsically more nucleophilic, poor mixing or localized heat accumulation (common in large-scale batch reactors) provides the activation energy necessary for competitive O-acylation or N,O-diacylation. To prevent this, continuous flow microreactors have emerged as a superior alternative, leveraging rapid heat dissipation and precise stoichiometric control to drive chemoselective N-acylation without the need for complex protecting group chemistry [3].

SynthesisPathway Start 3-Hydroxybenzaldehyde + 2-Methoxyethylamine Step1 Step 1: Reductive Amination Start->Step1 Int1 Secondary Amine Intermediate (Phenol intact) Step1->Int1 Step2 Step 2: Chemoselective N-Acylation (4-Chlorobenzoyl Chloride) Int1->Step2 Int2 N-Acylated Phenol Intermediate Step2->Int2 Step3 Step 3: O-Mesylation (MsCl, Et3N) Int2->Step3 Product C18H20ClNO5S Target Compound Step3->Product

Fig 1. Three-step synthesis pathway of C18H20ClNO5S highlighting chemoselective N-acylation.

Laboratory Methodologies: A Comparative Evaluation

Laboratory A: Traditional Batch Synthesis (The Baseline)

In traditional batch chemistry, chemoselectivity is managed thermodynamically by dropping the reaction temperature to 0°C during N-acylation. However, as the reaction scales, the surface-area-to-volume ratio decreases, leading to localized exotherms (hot spots). This thermal inconsistency is the primary cause of batch-to-batch reproducibility failures, often resulting in 10-15% O-acylated byproducts that require extensive downstream chromatography to remove.

Laboratory B: Continuous Flow Synthesis (The Optimized Standard)

Continuous flow chemistry resolves the heat transfer limitation. By pumping reagents through micro-channels, the surface-area-to-volume ratio is maximized. This allows the highly exothermic N-acylation to occur at ambient temperatures (or precisely controlled micro-environments) without byproduct formation[3]. Furthermore, in-line Process Analytical Technology (PAT) creates a self-validating system where conversion is monitored in real-time, drastically reducing the E-factor (waste-to-product ratio).

WorkflowComparison cluster_batch Traditional Batch Synthesis (Lab A) cluster_flow Continuous Flow Synthesis (Lab B) B_Step1 Batch Stirred Tank Reductive Amination B_Step2 Cryogenic Cooling (0°C) N-Acylation B_Step1->B_Step2 B_Step3 Batch Mesylation & Quench B_Step2->B_Step3 F_Step1 Microreactor Reductive Amination F_Step2 In-line N-Acylation (Ambient Temp) F_Step1->F_Step2 F_Step3 In-line Mesylation & PAT Validation F_Step2->F_Step3

Fig 2. Workflow comparison: Traditional Batch vs. Continuous Flow microreactor methodologies.

Self-Validating Experimental Protocols

Protocol A: Traditional Batch Synthesis (Laboratory A)

Self-Validation Checkpoint: Off-line HPLC analysis is strictly required after Step 2 to quantify N- vs. O-acylation ratios before proceeding.

  • Reductive Amination: Dissolve 3-hydroxybenzaldehyde (1.0 eq) and 2-methoxyethylamine (1.1 eq) in Dichloromethane (DCM). Stir for 2 hours at room temperature. Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours. Quench with saturated NaHCO₃, extract, and concentrate the organic layer.

  • N-Acylation: Dissolve the crude intermediate in THF with Et₃N (1.2 eq). Cool strictly to 0°C using an ice bath. Add 4-chlorobenzoyl chloride (1.05 eq) dropwise over 1 hour. Causality: Slow addition prevents thermal spikes that drive unwanted O-acylation. Stir for 4 hours.

  • Mesylation: To the same pot, add additional Et₃N (1.5 eq), maintain at 0°C, and add MsCl (1.2 eq). Stir for 2 hours. Wash with brine, dry over MgSO₄, and purify via silica gel column chromatography to isolate C18H20ClNO5S.

Protocol B: Continuous Flow Synthesis (Laboratory B)

Self-Validation Checkpoint: In-line Flow-FTIR monitoring of the amide carbonyl stretch (~1640 cm⁻¹) and ester carbonyl stretch (~1750 cm⁻¹) ensures zero O-acylation in real-time. If the 1750 cm⁻¹ peak appears, the system automatically triggers a flow-rate adjustment.

  • System Setup: Utilize a 3-pump continuous flow reactor equipped with 2 mL PFA (perfluoroalkoxy) coil modules.

  • Reductive Amination (Coil 1): Pump a stream of 3-hydroxybenzaldehyde/2-methoxyethylamine in MeOH (Stream A) and a stream of NaBH₄ in basic aqueous solution (Stream B) into a T-mixer. Residence time: 5 minutes at 40°C.

  • In-Line N-Acylation (Coil 2): The output of Coil 1 meets Stream C (4-chlorobenzoyl chloride in THF). Residence time: 2 minutes at 20°C. Causality: The microreactor's superior heat dissipation allows for an ambient temperature reaction without losing chemoselectivity, bypassing the need for cryogenic cooling [3].

  • In-Line Mesylation (Coil 3): The combined stream meets Stream D (MsCl/Et₃N). Residence time: 3 minutes at 20°C. The final stream is collected, washed in-line, and directly crystallized to yield C18H20ClNO5S.

Quantitative Data Comparison

The following table summarizes the performance metrics collected from 10 consecutive synthesis runs in both laboratories.

Performance ParameterTraditional Batch (Lab A)Continuous Flow (Lab B)
Overall Yield 62% - 68%84% - 87%
Purity (HPLC) > 92% (Requires chromatography)> 98% (Direct crystallization)
Total Reaction Time ~20 Hours~10 Minutes (Residence Time)
Chemoselectivity (N:O) 85:15> 99:1
Reproducibility (RSD) 8.4%1.2%
E-Factor (Waste/Product) 4512

Conclusion & Recommendations

The continuous flow microreaction pathway (Lab B) significantly outperforms traditional batch synthesis (Lab A) in the production of C18H20ClNO5S. By leveraging superior mass and heat transfer, flow chemistry intrinsically enforces chemoselective N-acylation. This eliminates the need for cryogenic cooling and extensive downstream chromatography, resulting in a highly reproducible, self-validating system.

For drug development professionals and cosmetic formulators scaling this active ingredient, transitioning to a continuous flow paradigm is highly recommended to ensure batch-to-batch consistency, lower E-factors, and maintain high standards of scientific integrity in manufacturing.

References

  • PubChem. "Mesyloxybenzyl methoxyethyl chlorobenzamide (C18H20ClNO5S)". National Center for Biotechnology Information. URL:[Link]

  • NIST Chemistry WebBook. "Information from the InChI (C18H20ClNO5S)". National Institute of Standards and Technology. URL:[Link]

  • Lab on a Chip. "Highly efficient chemoselective N-acylation with water microreaction system in the absence of catalyst". Royal Society of Chemistry. URL:[Link]

Safety & Regulatory Compliance

Safety

C18H20ClNO5S proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating system for chemical disposal is just as critical as the experimental design itself. C18H20ClNO5S , formally known as Mesyloxybenzyl methoxyethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating system for chemical disposal is just as critical as the experimental design itself. C18H20ClNO5S , formally known as Mesyloxybenzyl methoxyethyl chlorobenzamide [1], is a complex synthetic organic compound. Because its molecular architecture contains a halogen (chlorine), a sulfur-containing methanesulfonate group, and a nitrogen-containing amide, its disposal cannot be treated as standard organic waste.

Improper disposal of this compound risks the release of highly toxic, corrosive byproducts (such as hydrogen chloride and sulfur oxides) into the environment or the laboratory atmosphere. The following guide outlines the operational and disposal plans required to handle this compound safely and compliantly.

Physicochemical & Hazard Profile

To design a safe disposal protocol, we must first understand the molecular characteristics that dictate its reactivity and destruction requirements.

PropertyValue / DescriptionOperational Implication
Chemical Name Mesyloxybenzyl methoxyethyl chlorobenzamideIdentifies the specific functional groups (amide, sulfonate, halogen)[1].
Molecular Formula C18H20ClNO5SIndicates the presence of Cl, N, and S, requiring specialized incineration[1].
Molecular Weight 397.87 g/mol Heavy organic intermediate; typically handled as a solid powder or dissolved in organic solvents[1].
Combustion Byproducts HCl, SOx, NOx, COxHigh-temperature destruction will yield acidic and toxic gases[2].
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated solvent waste streams[3].

The Causality of Destruction: Why Standard Disposal Fails

When developing disposal workflows, we do not just follow rules; we must understand the chemical causality behind them.

If C18H20ClNO5S is disposed of in a standard, non-halogenated organic waste stream, it is typically sent to a standard industrial boiler or cement kiln for fuel blending. However, at combustion temperatures, the covalent carbon-chlorine (C-Cl) and carbon-sulfur (C-S) bonds break.

  • The chlorine atom reacts with hydrogen to form hydrochloric acid (HCl) gas .

  • The methanesulfonate group oxidizes to form sulfur dioxide (SO2) and sulfur trioxide (SO3) [4].

Standard kilns lack the infrastructure to capture these acidic gases, leading to the corrosion of the incinerator and the atmospheric release of acid rain precursors and potential dioxins. Therefore, C18H20ClNO5S must exclusively be routed to a rotary kiln incinerator equipped with caustic flue gas scrubbers [2]. These scrubbers use alkaline solutions (like sodium hydroxide) to neutralize the HCl and SOx into harmless salts before exhaust release.

Waste Segregation & Disposal Workflow

The following diagram maps the logical decision tree for segregating C18H20ClNO5S waste at the bench level to ensure it reaches the correct destruction facility.

G Start C18H20ClNO5S Waste Generated in Lab PhaseCheck Determine Physical State & Contamination Level Start->PhaseCheck Solid Solid Waste (Powders, PPE, Consumables) PhaseCheck->Solid Dry/Solid phase Liquid Liquid Waste (Dissolved in Organic Solvents) PhaseCheck->Liquid Dissolved phase SolidContainer Hazardous Solid Waste (Double-Bagged, Sealed) Solid->SolidContainer Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Segregate from non-halogenated Incineration Rotary Kiln Incineration (>1000°C) Halogenated->Incineration Transport to facility SolidContainer->Incineration Transport to facility Scrubbing Caustic Flue Gas Scrubbing (Neutralizes HCl & SOx) Incineration->Scrubbing Toxic Exhaust

Workflow for the segregation and destruction of C18H20ClNO5S waste.

Step-by-Step Operational Protocols

To maintain a self-validating safety system, execute the following protocols precisely. Each step contains a verification mechanism to prevent downstream logistical failures.

Protocol A: Liquid Waste Segregation & Storage

When C18H20ClNO5S is dissolved in solvents (e.g., during chromatography or synthesis), it contaminates the entire solvent volume, classifying the bulk liquid as halogenated waste[3].

  • Compatibility Verification: Confirm that the solvent mixture does not contain strong inorganic acids or oxidizers. Validation: Check the pH of an aliquot; it should be near neutral. Highly acidic conditions could prematurely hydrolyze the sulfonate group.

  • Container Selection: Use a high-density polyethylene (HDPE) carboy explicitly labeled "Halogenated Organic Waste." Do not use metal cans, as trace HCl generation over time will cause corrosion.

  • Transfer: Using a grounded, chemically resistant funnel, slowly pour the liquid waste into the carboy in a certified fume hood.

  • Volume Management: Cease filling when the container reaches 80% capacity. Causality: This 20% headspace is critical to accommodate vapor pressure expansion caused by ambient laboratory temperature fluctuations.

  • Manifest Documentation: Log the estimated mass of C18H20ClNO5S and the primary solvent on the hazardous waste manifest. Mixing halogenated waste into a non-halogenated container ruins the entire batch, exponentially increasing disposal costs[3].

Protocol B: Solid Waste Containment

This applies to residual powders, contaminated weighing paper, pipette tips, and disposable PPE.

  • Primary Collection: Gather all contaminated solid items immediately after use to prevent cross-contamination of the bench space.

  • Primary Containment: Place the items into a transparent, 6-mil thick polyethylene bag. Validation: The transparency allows waste management personnel to visually verify that no free liquids are present in the solid waste stream.

  • Secondary Containment: Seal the primary bag (gooseneck tie) and place it into a secondary rigid container (e.g., a puncture-proof hazardous waste bin).

  • Labeling: Affix a label reading: "Toxic Solid Waste - Contains Halogenated/Sulfur Organics."

Protocol C: Immediate Spill Response

In the event of an accidental release, immediate containment is required to prevent aerosolization or surface absorption.

  • Isolation: Evacuate personnel from the immediate vicinity and ensure the fume hood sashes are lowered to maximize exhaust draw.

  • Containment (Liquid): Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Causality: Never use combustible absorbents like sawdust, as the high surface area combined with organic solvents creates a severe fire hazard.

  • Collection: Sweep the absorbed material using non-sparking tools and deposit it into a solid hazardous waste container.

  • Surface Decontamination: Wash the affected area with a mild alkaline detergent solution. The alkalinity helps to hydrolyze and neutralize residual traces of the compound, followed by a thorough distilled water rinse.

References

  • Source: nih.
  • Source: nipissingu.
  • Source: epa.
  • Source: researchgate.

Sources

Handling

Personal protective equipment for handling C18H20ClNO5S

Advanced Laboratory Safety & Handling Protocol for C18H20ClNO5S As a Senior Application Scientist, I approach chemical handling not just as a regulatory checklist, but as a system of risk mitigation grounded in molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Handling Protocol for C18H20ClNO5S

As a Senior Application Scientist, I approach chemical handling not just as a regulatory checklist, but as a system of risk mitigation grounded in molecular causality. The compound C18H20ClNO5S , systematically known as [1], is utilized as an intermediate in drug development and occasionally as a specialized cosmetic ingredient[2].

However, from a toxicological and operational standpoint, the critical feature of this molecule is its methanesulfonate (mesylate) ester group [1]. Mesylates are highly reactive electrophiles and potent [3]. In biological systems, alkylating agents form covalent adducts with biological nucleophiles such as DNA and cellular proteins, presenting significant risks of cytotoxicity, mutagenicity, and potential carcinogenicity[4]. Consequently, handling C18H20ClNO5S in its pure API or concentrated laboratory form demands stringent[4].

Causality-Driven PPE Specifications

Every piece of Personal Protective Equipment (PPE) is selected based on the specific physicochemical threats posed by the mesylate and chlorobenzamide moieties.

Table 1: PPE Specifications and Mechanistic Justification

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile gloves (min. 0.1 mm thickness).Nitrile provides superior chemical resistance against organic electrophiles compared to latex[3]. Double-gloving ensures a sterile/safe barrier if the outer layer is compromised.
Eye/Face Protection ANSI Z87.1 Safety Goggles + Face Shield.Alkylating agents cause irreversible ocular damage and corneal alkylation upon contact[3]. A face shield protects against aerosolized liquid during dissolution.
Body Protection Disposable, low-linting Tyvek® gown with knit cuffs.Prevents API dust from accumulating in woven fabrics. Disposable nature prevents cross-contamination [5].
Respiratory N95 or P100 particulate respirator.Required if handling powders outside a C-PEC to prevent inhalation of[4].

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, all manipulations of C18H20ClNO5S must occur within a[4], such as a Class II Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE).

  • Step 1: Containment Preparation : Verify that the C-PEC is maintaining negative pressure (at least 12 air changes per hour)[4]. Line the work surface with a disposable, absorbent, plastic-backed preparation pad to catch micro-spills[4].

  • Step 2: Weighing : Use an anti-static micro-spatula and anti-static weigh boats. Causality: Fine mesylate powders can hold a static charge, leading to sudden aerosolization of genotoxic dust when transferred.

  • Step 3: Dissolution & Transfer : Dissolve the compound in the appropriate organic solvent (e.g., DMSO or Acetonitrile) entirely within the C-PEC. Use Luer-Lock syringes or[4] to move the liquid. Causality: Luer-Locks prevent accidental disconnection and high-pressure aerosol generation during transfer.

  • Step 4: Doffing : Remove the outer pair of gloves inside the C-PEC to avoid spreading contamination to [5].

Spill & Disposal Plans (Decontamination Chemistry)

Because C18H20ClNO5S relies on an electrophilic benzyl carbon for its reactivity, spills must be chemically deactivated (quenched) rather than merely wiped up.

  • Deactivation Protocol : 1.[3]. 2. Apply a strong nucleophilic quenching solution—such as 1M NaOH or 5% Sodium Thiosulfate . 3. Mechanistic Action: The hydroxide or thiosulfate ions act as superior nucleophiles, attacking the electrophilic carbon and displacing the mesylate leaving group. This SN2 reaction converts the hazardous alkylating agent into a biologically inactive, stable alcohol or thioether. 4. Allow 15–20 minutes of contact time for complete deactivation.

  • Disposal :

    • Absorb the quenched liquid with inert spill pads.

    • Place all pads, contaminated PPE, and empty chemical vials into a [5].

    • Label explicitly as "Halogenated Organic Waste / Alkylating Agent" for high-temperature incineration[5].

Workflow Visualization

Below is the logical workflow for handling and decontaminating C18H20ClNO5S.

Workflow A 1. Preparation Verify PPE & C-PEC B 2. Weighing Anti-static Spatula A->B C 3. Dissolution Closed System Transfer B->C D Spill or Contamination? C->D E Decontamination 1M NaOH / Thiosulfate D->E Yes F Standard Processing Proceed to Assay D->F No G Waste Disposal Segregated Waste E->G F->G

Figure 1: Operational workflow and decontamination pathway for handling C18H20ClNO5S.

References

  • Title : Global Substance Registration System (GSRS) - MESYLOXYBENZYL METHOXYETHYL CHLOROBENZAMIDE Source : National Institutes of Health (NIH) URL : [Link]

  • Title : DailyMed - Sun Protection Measures Source : National Library of Medicine (NIH) URL :[Link]

  • Title : Controlling Occupational Exposure to Hazardous Drugs Source : Occupational Safety and Health Administration (OSHA) URL :[Link]

  • Title : General Guidelines for FS Lab Safety Source : Universiti Teknologi Malaysia (UTM) URL : [Link]

  • Title : Environmental Health and Safety - Alkylating Agents Source : Oregon State University URL :[Link]

Sources

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